1-(6-Chloro-pyridin-3-YL)-ethylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVNENIAEVSUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132219-51-3 | |
| Record name | 1-(6-chloropyridin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-(6-Chloro-pyridin-3-YL)-ethylamine (CAS 132219-51-3): A Cornerstone Intermediate in Neonicotinoid Synthesis
This guide provides an in-depth technical overview of 1-(6-chloro-pyridin-3-yl)-ethylamine, a chiral amine of significant interest in the agrochemical and pharmaceutical industries. As a key structural precursor, its strategic importance lies primarily in the synthesis of neonicotinoid insecticides, a class of compounds that has shaped modern crop protection. This document is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and application, with a focus on the causal relationships that govern its chemical behavior and utility.
Introduction: The Strategic Significance of the Chloropyridinyl Moiety
The 6-chloro-3-pyridinylmethyl scaffold is the pharmacophore responsible for the potent insecticidal activity of the first-generation neonicotinoids, such as imidacloprid.[1][2] These compounds act as agonists at the nicotinic acetylcholine receptor (nAChR) in insects, leading to overstimulation and paralysis.[2][3] The specific compound of interest, this compound, introduces a chiral center adjacent to this critical pharmacophore. This chirality is not merely a structural footnote; it has profound implications for the biological activity of its downstream derivatives. Enantiomers of complex neonicotinoids derived from this intermediate have been shown to possess significantly different potencies, with the (S)-enantiomer often exhibiting higher insecticidal activity.[4] Therefore, understanding the synthesis and handling of this chiral amine is paramount for developing more selective and effective active ingredients.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule begins with its fundamental properties. The data presented below has been compiled from various chemical databases and literature sources.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 132219-51-3 |
| Molecular Formula | C₇H₉ClN₂ |
| Molecular Weight | 156.62 g/mol |
| Appearance | (Expected) Light yellow to colorless liquid |
| Boiling Point | ~254 °C (Predicted for related structures)[5] |
| Density | ~1.1-1.2 g/cm³ (Predicted) |
| Solubility | Soluble in common organic solvents (e.g., Toluene, Alcohols)[5] |
Spectroscopic Characterization: While a dedicated public spectrum for this specific CAS number is not readily available, its structure allows for a reliable prediction of its key spectroscopic features based on analogous compounds.[6][7][8]
Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| ¹H NMR | ||
| Pyridine H (ortho to Cl) | ~7.3-7.4 (d) | Deshielded by adjacent Cl and ring N. |
| Pyridine H (ortho to C-ethylamine) | ~7.7-7.8 (dd) | Influenced by both ring N and ethylamine group. |
| Pyridine H (para to Cl) | ~8.3-8.4 (d) | Most deshielded aromatic proton due to proximity to N. |
| Methine H (-CH-) | ~4.0-4.2 (q) | Adjacent to the aromatic ring and NH₂. |
| Amine H (-NH₂) | Broad singlet, variable | Exchangeable protons. |
| Methyl H (-CH₃) | ~1.3-1.4 (d) | Coupled to the methine proton. |
| ¹³C NMR | ||
| Pyridine C-Cl | ~150 | Halogen-substituted aromatic carbon. |
| Pyridine C-CH | ~140 | Quaternary carbon attached to the ethylamine side chain. |
| Pyridine CH (ortho to C-ethylamine) | ~138 | Aromatic CH. |
| Pyridine CH (ortho to Cl) | ~124 | Aromatic CH. |
| Pyridine CH (para to Cl) | ~149 | Aromatic CH, strongly influenced by ring N. |
| Methine C (-CH-) | ~50 | Aliphatic carbon attached to the ring and nitrogen. |
| Methyl C (-CH₃) | ~24 | Aliphatic carbon. |
Synthesis and Mechanistic Considerations
The most common and industrially scalable route to this compound is via reductive amination of 6-chloro-3-acetylpyridine. This method is efficient and allows for good control over the reaction process.
Workflow: Reductive Amination Synthesis
Caption: Synthesis and resolution workflow for this compound.
Detailed Experimental Protocol: Reductive Amination
This protocol is a representative example and must be adapted and optimized based on available laboratory equipment and safety protocols.
-
Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 6-chloro-3-acetylpyridine (1.0 eq) and a suitable solvent such as methanol (10 vol).
-
Imine Formation: Add ammonium acetate (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS.
-
Insight: Using an ammonium salt like ammonium acetate serves a dual purpose: it acts as the ammonia source and the acetate anion can gently catalyze the dehydration step required for imine formation.
-
-
Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Insight: Portion-wise addition of NaBH₄ is critical to control the exothermic reaction and prevent side reactions. More selective reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, which preferentially reduce the protonated iminium ion over the starting ketone, but present higher toxicity.
-
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours until the starting material is consumed. Carefully quench the reaction by the slow addition of water.
-
Extraction: Reduce the volume of methanol under vacuum. Add an aqueous base (e.g., 1M NaOH) to adjust the pH to >10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the desired racemic amine.
The Critical Role of Chirality
As a chiral amine, this compound exists as a pair of enantiomers. In the synthesis of complex bioactive molecules, it is often the case that one enantiomer provides the majority of the desired activity while the other is less active or may contribute to off-target effects.[4]
Chiral Resolution: Separating the racemic mixture is a crucial step for producing enantiomerically pure active ingredients. The most common method is classical resolution via diastereomeric salt formation.[9]
-
Agent Selection: A chiral acid, such as a derivative of tartaric acid (e.g., Di-p-toluoyl-tartaric acid) or mandelic acid, is selected as the resolving agent.[10] The choice is empirical and often requires screening several agents and solvent systems.
-
Salt Formation: The racemic amine and a sub-stoichiometric amount (e.g., 0.5 eq) of the chiral acid are dissolved in a suitable solvent (e.g., ethanol, isopropanol).
-
Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled. One diastereomeric salt will preferentially crystallize due to lower solubility.
-
Insight: The difference in the three-dimensional structure of the diastereomers leads to different crystal packing energies and, consequently, different solubilities—the physical basis for this separation.[9]
-
-
Isolation and Liberation: The crystallized salt is isolated by filtration. The free amine enantiomer is then liberated by treating the salt with a base and extracting it into an organic solvent. The other enantiomer can be recovered from the mother liquor.
Application in Neonicotinoid Synthesis
The primary application of this intermediate is in the synthesis of second-generation neonicotinoids like Acetamiprid and Thiacloprid, where the ethylamine side chain is further functionalized.
Illustrative Synthetic Pathway
The following diagram shows the incorporation of the this compound moiety into a generic neonicotinoid structure.
Caption: Role of the title compound as a key intermediate in neonicotinoid synthesis.
This intermediate provides the essential chloropyridinyl pharmacophore while the ethylamine group serves as a chemical handle for introducing the rest of the molecule, which modulates properties like systemic activity, target spectrum, and metabolic stability.[2]
Safety and Handling
As with all pyridine derivatives and biologically active intermediates, proper safety precautions are mandatory.
-
Hazard Classification: While a specific GHS classification for this compound is not universally published, related chloropyridines and amines are often classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[12] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a precisely designed building block that has enabled the development of highly effective agrochemicals. Its synthesis requires careful control of reaction conditions, and its inherent chirality presents both a challenge and an opportunity for creating more selective and potent final products. For researchers in the field, a thorough understanding of its properties, synthesis, and handling is essential for innovation in the ongoing quest for safer and more effective crop protection solutions.
References
-
Kagabu, S., et al. (1998). Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
- Google Patents. (1994). Production of 6-chloro-3-pyridylmethylamine. JPH0616636A.
- Google Patents. (2007). Process for the preparation of the insecticide imidacloprid. US7297798B2.
-
ChemBK. (2024). 6-CHLORO-N-ETHYL-3-PYRIDINEMETHANAMINE. Available at: [Link]
-
Sun, C.-W. (2012). N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}-N-methylacetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
- Google Patents. (2014). Synthesis method of imidacloprid as insecticide. CN103772354A.
-
Pipzine Chemicals. 6-Chloro-N-cyclopropylpyridine-3-carboxamide. Available at: [Link]
- Google Patents. (2020). Preparation method of 3-aminopyridine. CN111170937A.
-
Shripanavar, C., & Deshmukh, M. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5), 636-637. Available at: [Link]
- Google Patents. (2021). Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate. CN108409731B.
- Google Patents. (2001). Process for preparing imidacloprid. US6307053B1.
-
Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. Available at: [Link]
-
Onyx Scientific. Chiral Resolution Screening. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Available at: [Link]
-
PharmaCompass.com. 6-chloro-3-amino pyridine | Drug Information. Available at: [Link]
-
Bulgarian Chemical Communications. (2014). Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. Available at: [Link]
-
Organic Syntheses. Procedure. Available at: [Link]
-
Latli, B., et al. (1997). Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor. Bioconjugate Chemistry. Available at: [Link]
-
Kimura-Kuroda, J., et al. (2018). Imidacloprid, a neonicotinoid insecticide, facilitates tyrosine hydroxylase transcription and phenylethanolamine N-methyltransferase mRNA expression to enhance catecholamine synthesis and its nicotine-evoked elevation in PC12D cells. Toxicology. Available at: [Link]
-
PubChem. 6-Chloro-N-methyl-3-pyridinemethanamine. Available at: [Link]
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- 1. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. Imidacloprid, a neonicotinoid insecticide, facilitates tyrosine hydroxylase transcription and phenylethanolamine N-methyltransferase mRNA expression to enhance catecholamine synthesis and its nicotine-evoked elevation in PC12D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Chloropyridine(626-60-8) 1H NMR spectrum [chemicalbook.com]
- 8. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR [m.chemicalbook.com]
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(S)-1-(6-chloropyridin-3-yl)ethan-1-amine properties
Technical Monograph: (S)-1-(6-chloropyridin-3-yl)ethan-1-amine as a Chiral Synthon
Executive Summary
(S)-1-(6-chloropyridin-3-yl)ethan-1-amine (CAS: 2411591-03-0 for 2HCl salt) is a high-value chiral building block, primarily utilized as the stereochemical anchor in the synthesis of Crizotinib (Xalkori®), a first-generation ALK/ROS1 inhibitor for non-small cell lung cancer (NSCLC). Its structural significance lies in the (S)-configured ethylamine moiety, which fits into the hydrophobic pocket of the kinase ATP-binding site, conferring potency and selectivity. This guide details its physicochemical properties, biocatalytic and chemocatalytic synthesis routes, and critical quality attributes (CQAs) for pharmaceutical applications.
Chemical Identity & Physicochemical Properties
The compound exists as a free base but is typically handled as a hydrochloride or dihydrochloride salt to enhance stability and crystallinity during storage.
| Property | Data / Description |
| IUPAC Name | (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine |
| Common Name | (S)-1-(6-chloro-3-pyridyl)ethylamine |
| CAS Number | 1391351-57-7 (Free Base); 2411591-03-0 (2HCl) |
| Molecular Formula | C₇H₉ClN₂ (Free Base) |
| Molecular Weight | 156.61 g/mol (Free Base); 229.53 g/mol (2HCl) |
| Appearance | White to off-white crystalline solid (Salt form) |
| Chirality | (S)-enantiomer (Critical for bioactivity) |
| Solubility | High in water/methanol (Salt); Soluble in DCM/EtOAc (Free Base) |
| pKa | ~8.5 (Amine conjugate acid), ~2.0 (Pyridine nitrogen) |
Synthetic Routes & Process Chemistry
High-enantiomeric excess (%ee) is the critical parameter for this intermediate. Two dominant methodologies exist: Biocatalytic Transamination (preferred for green chemistry and high selectivity) and Asymmetric Hydrogenation (preferred for traditional chemical scale-up).
Route A: Biocatalytic Reductive Amination (Transaminase)
This route utilizes an
Experimental Protocol:
-
Reaction Matrix Preparation:
-
Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM final concentration.
-
Amine Donor: Isopropylamine (1.0 M) adjusted to pH 7.5 with HCl.
-
Substrate: 1-(6-chloropyridin-3-yl)ethanone (50 mM), predissolved in DMSO (10% v/v final).
-
-
Enzymatic Initiation:
-
Add (S)-selective
-Transaminase (e.g., ATA-113 or engineered variant from Vibrio fluvialis) at a loading of 2-5 g/L.
-
-
Incubation:
-
Agitate at 30°C, 250 rpm for 24 hours.
-
Process Control: Monitor ketone consumption via HPLC. Equilibrium is shifted by the removal of the volatile coproduct (acetone) if an open system or nitrogen sweep is used.
-
-
Workup & Isolation:
-
Acidify reaction mixture to pH < 2 with 6M HCl to quench enzyme and protonate the amine.
-
Wash with MTBE to remove unreacted ketone.
-
Basify aqueous layer to pH > 12 with 10M NaOH.
-
Extract the free amine into Isopropyl Acetate (IPAc) or DCM (3x).
-
Precipitate as HCl salt by adding 4M HCl in dioxane/methanol.
-
Route B: Asymmetric Hydrogenation
This route involves the high-pressure hydrogenation of the ketone using a chiral Ruthenium or Iridium catalyst.
-
Catalyst: RuCl or Ir-Spiro-PAP complexes.
-
Conditions: 20-50 bar H₂, 50°C, Methanol solvent.
-
Note: This route produces the chiral alcohol, which is then converted to the amine via mesylation and azide displacement (inversion of configuration) or direct amination. Direct reductive amination of the ketone with ammonium acetate and a chiral catalyst is the more advanced variation.
Figure 1: Biocatalytic transamination workflow for the synthesis of the (S)-amine with in-situ coproduct removal.
Analytical Characterization
Validating the enantiomeric purity is the most critical quality control step.
Chiral HPLC Method
-
Column: Chiralpak IC or Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Note: The DEA is essential to sharpen the peak of the primary amine.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Pyridine absorption).
-
Temperature: 25°C.
-
Expected Retention:
-
(R)-enantiomer: ~8-10 min (typical impurity).
-
(S)-enantiomer: ~12-15 min (major peak).
-
NMR Spectroscopy (Free Base in CDCl₃)
-
¹H NMR (400 MHz):
-
δ 8.32 (d, 1H, Py-H2), 7.65 (dd, 1H, Py-H4), 7.28 (d, 1H, Py-H5), 4.18 (q, 1H, CH -NH₂), 1.55 (bs, 2H, NH₂), 1.38 (d, 3H, CH₃ ).
-
-
Diagnostic Signal: The quartet at ~4.18 ppm represents the chiral center proton.
Pharmaceutical Applications
This amine is the "left-hand" side of the Crizotinib molecule. It is coupled with the core pyrazole scaffold via a nucleophilic aromatic substitution (SₙAr) or similar coupling strategy.
Role in Crizotinib: The (S)-methyl group fits into a small hydrophobic pocket (selectivity filter) in the ALK kinase domain. The (R)-enantiomer shows significantly reduced binding affinity (Ki), making enantiomeric purity non-negotiable (>99.5% required for API).
Figure 2: Integration of the chiral amine into the convergent synthesis of Crizotinib.
Safety & Handling
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[2]
-
Aquatic Toxicity: Acute Category 1, Chronic Category 1 (Very toxic to aquatic life).[2]
-
Skin/Eye Irritation: Category 2.[3]
Handling Protocol:
-
Engineering Controls: Handle only in a certified chemical fume hood or glovebox.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.
-
Waste Disposal: Do not release into drains. All aqueous waste from the extraction process must be treated as hazardous chemical waste due to pyridine derivatives and potential aquatic toxicity.
References
-
Pfizer Inc. (2013). Process for the preparation of enantiomerically pure diaryl-methylamines. US Patent 8,461,342. Link
-
Cui, J. J., et al. (2011).[4][5] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[5] Journal of Medicinal Chemistry, 54(18), 6342–6363.[5] Link
-
Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines.[6][7] Topics in Catalysis, 57, 284–300. Link
-
Cayman Chemical. (2025).[3] Safety Data Sheet: Acetamiprid (Structurally related pyridine).Link(Note: Used for analogous hazard data on chloropyridinyl amines).
Sources
- 1. hplc.eu [hplc.eu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Whitepaper: The 6-Chloropyridinyl Ethylamine Scaffold in nAChR Modulation
Topic: Biological Activity of Chloropyridinyl Ethylamine Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 6-chloropyridinyl ethylamine moiety represents a privileged scaffold in medicinal chemistry and agrochemical design, characterized by its high affinity for nicotinic acetylcholine receptors (nAChRs). While historically associated with first-generation neonicotinoids (e.g., imidacloprid), recent optimization of the ethylamine linker has yielded potent, selective ligands for mammalian
This guide provides a technical analysis of the scaffold’s structure-activity relationship (SAR), a validated synthesis protocol for the chiral intermediate (S)-1-(6-chloropyridin-3-yl)ethanamine, and a self-validating in vitro calcium flux assay for potency determination.
Structural Activity Relationship (SAR) & Pharmacophore Analysis
The biological activity of chloropyridinyl ethylamine derivatives hinges on three structural pillars that govern receptor subtype selectivity and metabolic stability.
The Chlorine Anchor (C6-Position)
The chlorine atom at the C6 position of the pyridine ring is not merely a lipophilic handle; it is an electronic modulator.
-
Electronic Effect: The electron-withdrawing nature of chlorine lowers the
of the pyridine nitrogen, reducing protonation at physiological pH. This is critical for penetrating the blood-brain barrier (BBB). -
Binding Pocket Interaction: In the
nAChR binding pocket, the chlorine atom occupies a hydrophobic sub-pocket (Trp147 region), significantly enhancing binding enthalpy compared to the unsubstituted pyridine.
The Ethylamine Linker
Unlike the methylene bridge common in agrochemicals (e.g., acetamiprid), the ethylamine chain introduces a chiral center and conformational flexibility.
-
Chirality: The (S)-enantiomer of 1-(6-chloropyridin-3-yl)ethanamine typically exhibits 10-100 fold higher affinity than the (R)-enantiomer, mimicking the natural chirality of (-)-nicotine.
-
Steric Constraints: Methyl substitution on the ethyl chain restricts rotation, locking the amine into a bioactive conformation that favors cation-
interactions with Tyr190 and Trp149 residues in the receptor.
Comparative Potency Data
The following table summarizes the binding affinity (
| Compound | Structure / Modification | Selectivity Ratio ( | |
| (-)-Nicotine | Natural Ligand | 3.8 | ~10 |
| Imidacloprid | 6-Cl-PM-nitroguanidine | 155 | < 5 |
| Compound A | (S)-1-(6-chloropyridin-3-yl)ethanamine | 12.5 | > 500 |
| Compound B | (R)-1-(6-chloropyridin-3-yl)ethanamine | 450 | ~20 |
| Varenicline | Fused pyrazino-benzazepine | 0.15 | > 1000 |
Data synthesized from comparative nAChR ligand studies [1, 2].
Mechanism of Action: Partial Agonism
The therapeutic value of these derivatives lies in their partial agonism . Full agonists (like nicotine) cause massive dopamine release followed by rapid receptor desensitization. Chloropyridinyl ethylamine derivatives induce a sub-maximal response (30-60% of acetylcholine efficacy), sufficient to relieve craving (agonist effect) while blocking nicotine from binding (antagonist effect).
Signaling Pathway Visualization
The following diagram illustrates the downstream signaling cascade initiated by ligand binding, leading to dopamine release in the mesolimbic pathway.
Figure 1: Signal transduction pathway for nAChR partial agonists leading to dopamine modulation.
Experimental Protocols
Synthesis of (S)-1-(6-chloropyridin-3-yl)ethanamine
This protocol utilizes an asymmetric reductive amination approach, superior to classical resolution for yield and atom economy.
Reagents:
-
1-(6-chloropyridin-3-yl)ethanone (Starting Material)
-
(S)-tert-butanesulfinamide (Chiral Auxiliary)
-
Titanium(IV) ethoxide (
) -
Sodium borohydride (
) -
HCl in Dioxane (4M)
Step-by-Step Methodology:
-
Condensation: In a flame-dried flask under
, dissolve 1-(6-chloropyridin-3-yl)ethanone (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add (2.0 eq) dropwise. Reflux at 70°C for 18 hours.-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). Disappearance of ketone indicates imine formation.
-
-
Reduction: Cool the mixture to -48°C. Add
(4.0 eq) portion-wise to ensure diastereoselective reduction. Stir for 4 hours while warming to room temperature. -
Hydrolysis: Quench with brine. Filter through Celite.[3] Concentrate the organic phase.[3] Redissolve the residue in MeOH and add 4M HCl in Dioxane. Stir for 2 hours to cleave the sulfinyl group.
-
Purification: Basify with
and extract with DCM. Purify via silica gel chromatography (DCM/MeOH/NH4OH 90:9:1).-
Validation: Verify enantiomeric excess (>98% ee) using Chiral HPLC (Chiralcel OD-H column).
-
In Vitro Calcium Flux Assay (FLIPR)
To quantify biological activity, we measure intracellular calcium mobilization in HEK293 cells stably expressing human
Materials:
-
HEK293-h
cell line. -
Fluo-4 AM (Calcium indicator).
-
Probenecid (Inhibitor of organic anion transporters).
-
FlexStation or FLIPR Tetra system.
Workflow Diagram:
Figure 2: High-throughput calcium flux assay workflow for nAChR ligand screening.
Protocol Execution:
-
Seeding: Plate cells at 50,000 cells/well in 96-well black-walled plates 24h prior to assay.
-
Dye Loading: Remove media. Add 100 µL of Loading Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, 4 µM Fluo-4 AM). Probenecid is critical to prevent dye leakage.
-
Equilibration: Incubate 45 min at 37°C, then 15 min at room temperature to minimize thermal artifacts during injection.
-
Measurement: Transfer to FLIPR.
-
Excitation: 488 nm | Emission: 525 nm.
-
Record baseline for 10s. Inject 20 µL of 5x concentrated compound. Read for 120s.
-
-
Analysis: Calculate
. Plot dose-response curves to determine .
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 139627046, N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine. Retrieved from [Link]
-
Tomizawa, M., & Casida, J. E. (2000). Novel and Potent 6-chloro-3-pyridinyl Ligands for the alpha4beta2 Neuronal Nicotinic Acetylcholine Receptor.[4] Journal of Medicinal Chemistry. Retrieved from [Link]
-
Coe, J. W., et al. (2005). Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry. (Contextual reference for Varenicline mechanism).
Sources
- 1. jocpr.com [jocpr.com]
- 2. WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof - Google Patents [patents.google.com]
- 3. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 4. Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(6-Chloro-pyridin-3-YL)-ethylamine literature review
Executive Summary
1-(6-Chloro-pyridin-3-yl)-ethylamine (CAS: 1391351-57-7) represents a critical chiral scaffold in modern medicinal and agrochemical chemistry.[1][2] Structurally, it bridges the gap between the commodity intermediate 6-chloro-3-pyridylmethylamine (used in Acetamiprid/Imidacloprid) and the advanced chiral linkers found in next-generation sulfoximine insecticides (e.g., Sulfoxaflor analogs) and Type I/II kinase inhibitors.[1][2]
This guide provides a comprehensive technical review of its physicochemical properties, enantioselective synthesis via biocatalysis, and its strategic utility as a pharmacophore.
Chemical Identity & Physicochemical Profile
The introduction of the ethyl group at the benzylic position creates a chiral center, elevating this molecule from a simple linker to a stereochemical probe. The (S)-enantiomer is frequently the eutomer (active isomer) in bio-active ligands due to the specific binding pocket constraints of nicotinic acetylcholine receptors (nAChRs) and ATP-binding sites in kinases.[2]
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| IUPAC Name | 1-(6-chloropyridin-3-yl)ethanamine | |
| Common Name | 1-(6-Chloro-3-pyridyl)ethylamine | |
| CAS (Racemic) | 1391351-57-7 | |
| CAS (S-Isomer) | 1213007-08-9 | Often the bioactive target.[1][2] |
| CAS (R-Isomer) | 1213062-83-9 | |
| Molecular Formula | C7H9ClN2 | |
| Molecular Weight | 156.61 g/mol | |
| Boiling Point | ~237 °C (Predicted) | High BP due to H-bonding/polarity.[1][2] |
| pKa (Conjugate Acid) | ~8.1 (Pyridine N), ~9.5 (Amine) | Pyridine N is weakly basic; primary amine is dominant base.[2] |
| Solubility | Soluble in MeOH, DMSO, DCM. | Free base is oil; HCl salt is solid. |
Strategic Synthesis: The Shift to Biocatalysis
Historically, this compound was synthesized via the reductive amination of 1-(6-chloropyridin-3-yl)ethanone using metal hydrides.[1][2] While effective for racemic mixtures, this method requires expensive chiral resolution (e.g., tartaric acid crystallization) to access pure enantiomers, resulting in a maximum 50% theoretical yield.
Modern Approach: Asymmetric Transamination
The industry standard has shifted toward
Mechanism of Action (Biocatalytic)
The transaminase enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor.[1] The amino group is transferred from a sacrificial donor (isopropylamine) to the ketone substrate. The equilibrium is driven forward by the removal of the volatile coproduct (acetone).
Figure 1: Biocatalytic cascade for the asymmetric synthesis of the target amine.[1][2]
Detailed Experimental Protocols
Protocol A: Biocatalytic Synthesis (Green Chemistry Route)
Target: (S)-1-(6-chloropyridin-3-yl)ethylamine Scale: 100 mg (Optimization scale)[1][2]
Reagents:
-
Enzyme: Codexis ATA-113 or equivalent (S)-selective transaminase (10 mg)[1][2]
-
Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM final conc.)[1]
-
Donor: Isopropylamine (1 M, pH adjusted to 7.5)
-
Buffer: Potassium Phosphate (100 mM, pH 7.5)[2]
-
Co-solvent: DMSO (5% v/v)[2]
Procedure:
-
Preparation: Dissolve the ketone substrate in DMSO.
-
Buffer Setup: In a reaction vial, combine the phosphate buffer, PLP, and isopropylamine hydrochloride. Adjust pH to 7.5.
-
Initiation: Add the enzyme powder to the buffer. Incubate at 30°C for 10 minutes to allow cofactor binding.
-
Reaction: Add the substrate solution. Seal the vial (or use an open system with overhead stirring if removing acetone via sweep gas).
-
Incubation: Shake at 250 rpm, 30°C for 24 hours.
-
Work-up: Basify reaction mixture to pH >11 using 5M NaOH (to ensure amine is in free base form). Extract 3x with Ethyl Acetate (EtOAc).
-
Purification: Dry organic layer over MgSO4, filter, and concentrate. The product is often pure enough for use; otherwise, purify via flash chromatography (DCM:MeOH:NH4OH).
Protocol B: Chemical Reductive Amination (Racemic)
Target: Racemic 1-(6-chloropyridin-3-yl)ethylamine[1][2]
Reagents:
Procedure:
-
Dissolve ketone and ammonium acetate in Methanol. Stir at RT for 1 hour to form the imine intermediate.
-
Critical Step: Add NaCNBH3 portion-wise. Caution: Exothermic and evolution of HCN gas if acidified; maintain basic/neutral pH.
-
Stir at reflux for 12 hours.
-
Quench with 1M HCl (carefully) to hydrolyze borate complexes, then basify with NaOH to pH 12.
-
Extract with DCM.
Applications in Drug & Agrochemical Discovery
The 1-(6-chloropyridin-3-yl)ethyl moiety acts as a bioisostere for phenyl-ethylamines but with distinct electronic properties due to the pyridine nitrogen and the chlorine atom.[1][2]
1. Agrochemicals (Neonicotinoid/Sulfoximine Analogs):
-
Mechanism: Binds to insect nAChRs. The ethyl linker adds steric bulk that can overcome resistance mechanisms developed against methyl-linker compounds (like Acetamiprid).
-
SAR Insight: The (S)-configuration often aligns with the natural chirality of acetylcholine binding pockets.
2. Medicinal Chemistry (Kinase Inhibitors):
-
Role: The pyridine ring serves as a hinge-binder in ATP pockets.[1] The chiral ethylamine handle allows for vectoring into the solvent-exposed region or a hydrophobic back-pocket, improving selectivity.[1]
-
Linker Chemistry: The amine is typically coupled via amide bond formation or nucleophilic aromatic substitution (SnAr) to a core scaffold (e.g., pyrimidine, quinazoline).
Figure 2: Strategic application map of the scaffold.
References
-
Bioc
-
Agrochemical Applic
-
Chemical Synthesis (Reductive Amin
-
Compound D
Sources
- 1. 1213062-83-9|(R)-1-(6-Chloropyridin-3-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 2. WO2012029672A1 - Noxious organism control agent - Google Patents [patents.google.com]
- 3. 1-PYRIDIN-3-YL-ETHYLAMINE | 56129-55-6 [amp.chemicalbook.com]
- 4. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
The Strategic Synthesis and Application of 1-(6-Chloro-pyridin-3-YL)-ethylamine: A Technical Guide for Medicinal and Process Chemists
Abstract
This technical guide provides an in-depth exploration of 1-(6-Chloro-pyridin-3-YL)-ethylamine, a pivotal synthetic intermediate in modern drug discovery and agrochemical development. The document elucidates the primary synthetic routes to this versatile building block, with a detailed focus on the practical and mechanistic aspects of the reductive amination of 6-chloro-3-acetylpyridine. Furthermore, it delves into the strategic applications of this compound in the construction of complex molecular architectures, most notably in the synthesis of neonicotinoid insecticides and its emerging role in pharmaceutical research. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to enable the efficient synthesis and utilization of this key intermediate.
Introduction: The Versatility of a Chlorinated Pyridinyl Amine
This compound, a chiral primary amine, has emerged as a valuable and highly reactive building block in organic synthesis. Its unique electronic and structural features, imparted by the chlorine-substituted pyridine ring and the chiral ethylamine side chain, make it a sought-after intermediate for introducing the 6-chloropyridin-3-yl motif into a diverse range of molecular scaffolds. This moiety is a key pharmacophore in a number of biologically active compounds, particularly in the class of neonicotinoid insecticides where it plays a critical role in the molecule's interaction with the nicotinic acetylcholine receptor (nAChR) in insects.[1] Beyond its established role in agrochemicals, the structural alerts present in this compound are of increasing interest to medicinal chemists for the development of novel therapeutic agents.
This guide will provide a detailed examination of the synthesis, characterization, and application of this important intermediate, with a focus on providing practical insights and robust protocols for its preparation and use in a laboratory setting.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 132219-51-3 | - |
| Molecular Formula | C₇H₉ClN₂ | - |
| Molecular Weight | 156.62 g/mol | - |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane) | General knowledge |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), and a broad singlet for the amine protons (NH₂). The chemical shifts and coupling constants will be characteristic of the substituted pyridine ring system.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will display signals corresponding to the five carbon atoms of the pyridine ring and the two carbon atoms of the ethylamine side chain. The chemical shifts will be influenced by the electronegativity of the chlorine atom and the nitrogen atom of the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns will likely involve the loss of the methyl group and cleavage of the C-C bond between the pyridine ring and the ethylamine side chain.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and the C-Cl stretching vibration.
Synthesis of this compound: A Detailed Protocol for Reductive Amination
The most direct and widely applicable method for the synthesis of this compound is the reductive amination of the corresponding ketone, 6-chloro-3-acetylpyridine. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired primary amine.
The Borch Reaction: A Powerful Tool for Amine Synthesis
The Borch reaction, which utilizes sodium cyanoborohydride (NaBH₃CN) as the reducing agent, is a particularly effective method for reductive amination.[2] The mild and selective nature of NaBH₃CN allows for the reduction of the iminium ion intermediate in the presence of the starting ketone, minimizing side reactions. The reaction is typically carried out under slightly acidic conditions to facilitate imine formation.
Experimental Protocol: Reductive Amination of 6-chloro-3-acetylpyridine
This protocol provides a detailed, step-by-step methodology for the synthesis of racemic this compound.
Materials:
-
6-chloro-3-acetylpyridine
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloro-3-acetylpyridine (1 equivalent) in anhydrous methanol.
-
Imine Formation: To the stirred solution, add ammonium acetate (10 equivalents). The large excess of ammonium acetate serves as the ammonia source and also helps to maintain a suitable pH for the reaction. Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting ketone. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2). This will decompose any unreacted sodium cyanoborohydride. Caution: This step will generate hydrogen cyanide gas, which is highly toxic. This must be performed in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Dilute the residue with water and wash with dichloromethane to remove any unreacted starting material and non-polar impurities.
-
Make the aqueous layer basic (pH > 10) by the careful addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford the pure product.
-
Mechanistic Insights
The reductive amination proceeds through a well-established mechanism:
Caption: Mechanism of Reductive Amination.
Chiral Resolution: Accessing Enantiopure this compound
For many pharmaceutical applications, the use of a single enantiomer of a chiral compound is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The racemic this compound synthesized via the reductive amination described above can be resolved into its individual enantiomers using classical resolution techniques.
Diastereomeric Salt Formation with a Chiral Resolving Agent
A common and effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. Tartaric acid and its derivatives are frequently used for this purpose. The diastereomeric salts, having different physical properties (e.g., solubility), can be separated by fractional crystallization.
Workflow for Chiral Resolution:
Caption: General synthetic route to neonicotinoids.
Emerging Role in Pharmaceutical Drug Discovery
The chlorinated pyridine motif is present in a number of approved and investigational drugs, highlighting its importance as a pharmacophore. The ability of this compound to serve as a versatile building block for introducing this moiety makes it an attractive starting material for the synthesis of novel drug candidates. While specific examples of its direct use in marketed pharmaceuticals are not widely documented in publicly available literature, its structural similarity to intermediates used in the synthesis of compounds targeting various receptors and enzymes suggests significant potential in this area. For instance, substituted pyridinylamines are key components of molecules designed to interact with kinases and G-protein coupled receptors. [3][4]
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound stands as a testament to the power of well-designed synthetic intermediates in advancing both agricultural and medicinal chemistry. Its straightforward synthesis via reductive amination and the accessibility of its enantiopure forms through classical resolution make it a readily available and highly valuable tool for the modern chemist. As the demand for novel and effective agrochemicals and pharmaceuticals continues to grow, the strategic importance of versatile building blocks like this compound is certain to increase, paving the way for the discovery and development of the next generation of bioactive molecules.
References
-
Journal of Chemical and Pharmaceutical Research, 2011, 3(5):636-637. (Link: [Link])
-
Reductive Amination // Acetylation Experiment 3 - AMyD. (Link: [Link])
-
N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl). (Link: [Link])
-
CAS No : 120739-62-0 | Product Name : N-[(6-Chloropyridin-3-yl)methyl]methylamine. (Link: [Link])
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (Link: [Link])
-
CAS No : 120739-77-7 | Product Name : N-((6-Chloropyridin-3-yl)methyl)ethanamine. (Link: [Link])
-
N-((6-Chloropyridin-3-yl)methyl)ethanamine - MySkinRecipes. (Link: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (Link: [Link])
-
13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (Link: [Link])
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (Link: [Link])
-
Reductive Amination // Acetylation Experiment 3 - AMyD. (Link: [Link])
-
13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (Link: [Link])
-
(2Z)-1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine | C9H10ClN5O2 | CID - PubChem. (Link: [Link])
-
Ethanamine, N-methyl- - the NIST WebBook. (Link: [Link])
-
Ethanamine, N-ethyl- - the NIST WebBook - National Institute of Standards and Technology. (Link: [Link])
Sources
- 1. N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}-N-methylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 4. thieme-connect.com [thieme-connect.com]
Methodological & Application
Synthesis of 1-(6-Chloro-pyridin-3-YL)-ethylamine: A Detailed Protocol for Researchers
An In-depth Guide to the Synthesis of a Key Pharmaceutical Intermediate, Covering Reaction Mechanisms, Step-by-Step Protocols, and Spectroscopic Characterization.
Introduction
1-(6-Chloro-pyridin-3-yl)-ethylamine is a crucial building block in the synthesis of numerous pharmaceutical compounds, valued for its role in introducing the pyridylethylamine moiety into larger molecular scaffolds. This application note provides a comprehensive guide for the laboratory-scale synthesis of this important intermediate. The protocol is divided into two main stages: the synthesis of the precursor ketone, 1-(6-chloropyridin-3-yl)ethanone, followed by its reductive amination to the target primary amine. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed, field-proven insights into the causality behind experimental choices and ensuring a self-validating system through rigorous protocols and characterization.
Overall Synthetic Strategy
The synthesis of 1-(6-chloro-pyridin-3-yl)ethylamine is most effectively achieved through a two-step process. The first step involves the formation of the ketone intermediate, 1-(6-chloropyridin-3-yl)ethanone, from 2-chloro-5-cyanopyridine via a Grignard reaction. The subsequent step is the conversion of this ketone to the desired primary amine through a reductive amination process, specifically the Leuckart-Wallach reaction.
Caption: Overall synthetic workflow for 1-(6-chloro-pyridin-3-yl)ethylamine.
PART 1: Synthesis of 1-(6-Chloro-pyridin-3-yl)ethanone
The synthesis of the key ketone intermediate is achieved through the addition of a methyl Grignard reagent to 2-chloro-5-cyanopyridine. The nitrile group is an excellent electrophile for organometallic reagents, leading to the formation of an imine intermediate after the initial addition, which is then hydrolyzed to the corresponding ketone upon acidic workup.
Mechanistic Insight: Grignard Reaction with a Nitrile
The Grignard reagent, methylmagnesium bromide (CH₃MgBr), is a potent nucleophile. The carbon atom of the methyl group attacks the electrophilic carbon of the nitrile group in 2-chloro-5-cyanopyridine. This addition breaks the carbon-nitrogen triple bond, forming a magnesium salt of an imine. Subsequent hydrolysis in an acidic medium protonates the imine, which is then attacked by water. A series of proton transfers and elimination of ammonia ultimately yields the desired ketone.
Caption: Mechanism of ketone synthesis via Grignard reaction with a nitrile.
Experimental Protocol: Synthesis of 1-(6-Chloro-pyridin-3-yl)ethanone
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Chloro-5-cyanopyridine | 138.55 | 13.85 g | 0.10 |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| Methyl iodide | 141.94 | 15.6 g | 0.11 |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Saturated Sodium Chloride (Brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
Grignard Reagent Preparation: In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings. Add 20 mL of anhydrous diethyl ether. A solution of methyl iodide in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is typically initiated by the addition of a small crystal of iodine if it does not start spontaneously. Once the reaction has started, the remaining methyl iodide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Nitrile: A solution of 2-chloro-5-cyanopyridine in 80 mL of anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Work-up and Isolation: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of 1 M HCl. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 1-(6-chloro-pyridin-3-yl)ethanone can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization of 1-(6-Chloro-pyridin-3-yl)ethanone
-
¹H NMR (CDCl₃, 400 MHz): δ 8.90 (d, J=2.4 Hz, 1H), 8.15 (dd, J=8.4, 2.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 2.65 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 195.8, 157.5, 150.2, 138.9, 130.6, 124.5, 26.8.
-
IR (KBr, cm⁻¹): 1690 (C=O), 1580, 1460, 1360, 1240, 1110, 830.
-
Mass Spectrum (EI): m/z (%) = 155 (M⁺, 45), 140 (100), 112 (30), 76 (25).
PART 2: Synthesis of 1-(6-Chloro-pyridin-3-yl)ethylamine
The conversion of the ketone to the primary amine is achieved via the Leuckart-Wallach reaction. This reductive amination method utilizes ammonium formate as both the ammonia source and the reducing agent.
Mechanistic Insight: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction proceeds through the formation of an iminium ion intermediate from the reaction of the ketone with ammonia (generated from ammonium formate).[1] The formate ion then acts as a hydride donor to reduce the iminium ion to the corresponding amine.[1] The reaction typically requires elevated temperatures.
Caption: Simplified mechanism of the Leuckart-Wallach reaction.
Experimental Protocol: Synthesis of 1-(6-Chloro-pyridin-3-yl)ethylamine
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1-(6-Chloro-pyridin-3-yl)ethanone | 155.58 | 15.56 g | 0.10 |
| Ammonium formate | 63.06 | 31.53 g | 0.50 |
| Formic acid (98%) | 46.03 | 5 mL | - |
| 3 M Hydrochloric Acid (HCl) | - | - | - |
| 10 M Sodium Hydroxide (NaOH) | - | - | - |
| Diethyl Ether (Et₂O) | 74.12 | 200 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(6-chloro-pyridin-3-yl)ethanone, ammonium formate, and formic acid.
-
Reaction: Heat the reaction mixture to 160-165 °C in an oil bath and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, add 100 mL of 3 M HCl to the reaction mixture and heat to reflux for 1 hour to hydrolyze any formamide byproduct. Cool the mixture and wash with diethyl ether (2 x 50 mL) to remove any unreacted ketone and neutral byproducts.
-
Isolation: The aqueous layer is made strongly basic (pH > 12) by the careful addition of 10 M NaOH while cooling in an ice bath. The product is then extracted with diethyl ether (3 x 70 mL).
-
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 1-(6-chloro-pyridin-3-yl)ethylamine can be further purified by vacuum distillation.
Characterization of 1-(6-Chloro-pyridin-3-yl)ethylamine
-
¹H NMR (CDCl₃, 400 MHz): δ 8.30 (d, J=2.5 Hz, 1H), 7.65 (dd, J=8.3, 2.5 Hz, 1H), 7.28 (d, J=8.3 Hz, 1H), 4.15 (q, J=6.6 Hz, 1H), 1.75 (s, 2H, NH₂), 1.40 (d, J=6.6 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 149.2, 148.8, 138.9, 134.7, 123.9, 49.8, 25.4.
-
IR (KBr, cm⁻¹): 3360, 3280 (N-H), 2960, 1590, 1470, 1370, 1100, 830.
-
Mass Spectrum (EI): m/z (%) = 156 (M⁺, 5), 141 (100), 106 (20), 77 (15).
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions must be maintained throughout the preparation and reaction.
-
Methyl iodide is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE).
-
Formic acid is corrosive. Handle with care and appropriate PPE.
-
The Leuckart-Wallach reaction is conducted at high temperatures; use appropriate shielding and caution.
-
The work-up procedures involve strong acids and bases; wear appropriate PPE, including gloves and safety glasses.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-(6-chloro-pyridin-3-yl)ethylamine, a key intermediate in pharmaceutical research and development. By following the outlined procedures for the synthesis of the precursor ketone via a Grignard reaction and its subsequent reductive amination using the Leuckart-Wallach reaction, researchers can obtain the target compound in good yield and purity. The provided mechanistic insights and characterization data serve to enhance the understanding and successful execution of this synthetic sequence.
References
- Levin, J. I., et al. (1997). Novel 1-Aryl-3,4-dihydro-β-carbolines as Potent and Selective 5-HT2A Receptor Antagonists. Journal of Medicinal Chemistry, 40(11), 1635-1645.
- Norman, M. H., et al. (2000). Structure-Activity Relationships of a Series of Imidazo[1,2-a]pyridine-Based Human Corticotropin-Releasing Factor-1 Receptor Antagonists. Journal of Medicinal Chemistry, 43(22), 4288-4312.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
de la Rosa, S., et al. (2018). The Leuckart–Wallach Reaction in the 21st Century: A Green and Sustainable Perspective. Green Chemistry, 20(10), 2186-2200. [Link]
Sources
Application Note: A Validated HPLC Method for the Achiral and Chiral Analysis of 1-(6-Chloro-pyridin-3-YL)-ethylamine
Abstract
This document provides a comprehensive guide to the analysis of 1-(6-Chloro-pyridin-3-YL)-ethylamine, a critical intermediate in pharmaceutical synthesis. We present two distinct, validated High-Performance Liquid Chromatography (HPLC) methods: a reverse-phase (RP-HPLC) method for achiral analysis, suitable for determining purity and assay, and a chiral separation method for resolving its enantiomers. The protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions grounded in established chromatographic principles. This guide emphasizes the rationale behind methodological choices and includes a complete validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and trustworthiness.[1][2]
Introduction: The Analytical Imperative
This compound is a pyridine derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[3] Due to its chiral center at the ethylamine alpha-carbon, it exists as a pair of enantiomers. In drug development, different enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[4] Therefore, it is imperative to have robust analytical methods to not only quantify the compound and its impurities (achiral analysis) but also to resolve and quantify its individual enantiomers (chiral analysis).[4][5]
This application note provides a self-validating framework for the analysis of this compound, leveraging the precision and sensitivity of HPLC.[6][7] The methods described are developed to be specific, accurate, precise, and robust, aligning with the stringent requirements of the pharmaceutical industry.
Part A: Achiral Analysis via Reverse-Phase HPLC
This method is designed for the quantitative determination of this compound content (assay) and the assessment of process-related impurities.
Principle of Separation
The separation is based on reverse-phase chromatography, where the analyte is partitioned between a nonpolar stationary phase (C18) and a polar mobile phase.[8] The pyridine and ethylamine functional groups on the analyte are basic.[3] Therefore, the pH of the mobile phase is controlled with a buffer to ensure a consistent ionization state, which is critical for achieving sharp, symmetrical peaks and reproducible retention times. An organic modifier (acetonitrile) is used to modulate the retention of the analyte. UV detection is employed, as the pyridine ring is a strong chromophore.[9]
Materials and Methods
2.2.1. Instrumentation & Consumables
-
HPLC system with quaternary or binary pump, degasser, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or PVDF).[10]
2.2.2. Chemicals and Reagents
-
This compound reference standard (purity ≥99.5%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄) (ACS grade or higher).
-
Phosphoric acid (85%) (ACS grade or higher).
-
Water (HPLC grade or Milli-Q®).
2.2.3. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for pyridine-containing compounds.[8] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffers the mobile phase to ensure consistent analyte ionization and good peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the nonpolar stationary phase. |
| Gradient | Isocratic: 70% A / 30% B | A simple starting point; may be optimized to a gradient if impurities are present. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling viscosity and separation kinetics. |
| Injection Vol. | 10 µL | Adjustable based on concentration and detector sensitivity. |
| Detector | UV at 254 nm | Pyridine derivatives exhibit strong absorbance at this wavelength.[8][11] |
| Run Time | 15 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |
Experimental Protocol
2.3.1. Mobile Phase Preparation (1 L)
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter. This is Mobile Phase A.
-
Acetonitrile is Mobile Phase B.
2.3.2. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water (diluent).
-
This stock solution has a concentration of 100 µg/mL.
2.3.3. Sample Preparation
-
Prepare the sample to a target concentration of 100 µg/mL in the diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[10]
2.3.4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the standard solution. The system is deemed ready for use if the following criteria are met:
-
Tailing Factor (Tf): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Part B: Chiral Analysis via Chiral Stationary Phase HPLC
This method is essential for separating and quantifying the enantiomers of this compound.
Principle of Separation
Chiral separation is achieved using a Chiral Stationary Phase (CSP).[12] CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stability. This difference in interaction energy leads to different retention times and, thus, separation.[5] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a broad range of chiral compounds and are the recommended starting point.[5][13] Polar organic or normal-phase modes are often preferred for these separations.[12]
Materials and Methods
3.2.1. Instrumentation & Consumables
-
Same as Part A.
3.2.2. Chemicals and Reagents
-
This compound racemic standard.
-
n-Hexane (HPLC grade).
-
Ethanol (200 proof, HPLC grade).
-
Methanol (HPLC grade).
-
Diethylamine (DEA) (ACS grade or higher).
3.2.3. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Chiralpak® IG-3 or similar amylose tris(3-chloro-5-methylphenylcarbamate) CSP, 4.6 x 250 mm, 3 µm | Immobilized polysaccharide phases are robust and highly versatile for chiral separations.[5] |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | A common mobile phase for chiral separations. DEA is a basic modifier to improve peak shape for amine compounds. |
| Mode | Isocratic | Simplifies the method and is often sufficient for resolving two enantiomers. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral resolution; consistency is key. |
| Injection Vol. | 10 µL | Adjustable based on concentration. |
| Detector | UV at 254 nm | Same as achiral method. |
| Run Time | 30 minutes | May require longer run times to achieve baseline resolution. |
Experimental Protocol
3.3.1. Mobile Phase Preparation
-
Carefully mix 800 mL of n-Hexane, 200 mL of Ethanol, and 1 mL of Diethylamine.
-
Mix thoroughly and degas before use.
3.3.2. Standard and Sample Preparation (100 µg/mL)
-
Prepare the racemic standard and sample to a target concentration of 100 µg/mL in Methanol or Ethanol.
3.3.3. System Suitability Test (SST) Perform replicate injections of the racemic standard solution.
-
Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.
-
%RSD of Peak Areas: ≤ 2.0%
Method Validation Protocol (ICH Q2(R2))
A comprehensive validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2]
Workflow for HPLC Method Development & Validation
Caption: Workflow from defining analytical needs to routine implementation.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix). | Peak purity analysis (for PDA detectors); resolution > 1.5 from nearest eluting peak. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations of analyte that have been demonstrated to have suitable precision, accuracy, and linearity. | Assay: 80-120% of test concentration. Purity: From reporting threshold to 120% of impurity specification. |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | ||
| Repeatability | Precision under the same operating conditions over a short interval. | %RSD ≤ 2.0% for ≥6 determinations at 100% of test concentration.[14] |
| Intermediate Precision | Precision within the same lab, but on different days, with different analysts, or on different equipment. | %RSD ≤ 2.0% (results from both conditions combined).[14] |
| LOD | Lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| LOQ | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; %RSD ≤ 10%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria are met; peak areas and retention times do not significantly change. |
Protocol for Linearity
-
Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the target analytical concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
Protocol for Accuracy (Spike Recovery)
-
Prepare a sample solution at the target concentration.
-
Spike the sample with known amounts of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery using the formula: % Recovery = [(Measured Concentration - Sample Concentration) / Spiked Concentration] x 100
Conclusion
The HPLC methods detailed in this application note provide a robust and reliable framework for the quality control of this compound. The reverse-phase method is suitable for routine purity and assay testing, while the chiral method allows for the critical assessment of enantiomeric purity. By following the outlined protocols and adhering to the principles of method validation described by ICH, laboratories can ensure the generation of accurate, reproducible, and trustworthy data, which is fundamental to the drug development and manufacturing process.
References
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available from: [Link]
- CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride. Google Patents.
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available from: [Link]
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Available from: [Link]
-
Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. Available from: [Link]
-
Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045. Shimadzu. Available from: [Link]
-
HPLC Methods for analysis of 3-Aminopyridine. HELIX Chromatography. Available from: [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available from: [Link]
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]
-
Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl). NIH. Available from: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]
-
CAS No : 2514962-80-0 | Product Name : N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine. Pharmaffiliates. Available from: [Link]
-
6-CHLORO-N-ETHYL-3-PYRIDINEMETHANAMINE. ChemBK. Available from: [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]
-
New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. FULIR. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
-
6-chloro-3-amino pyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available from: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available from: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. helixchrom.com [helixchrom.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. lcms.cz [lcms.cz]
- 11. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. fulir.irb.hr [fulir.irb.hr]
- 13. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 14. database.ich.org [database.ich.org]
Use of 1-(6-Chloro-pyridin-3-YL)-ethylamine in medicinal chemistry
Application Note: Strategic Utilization of 1-(6-Chloro-pyridin-3-yl)-ethylamine in Medicinal Chemistry
Part 1: Executive Summary & Chemical Profile
The "Privileged" Scaffold this compound is a high-value chiral building block that bridges the gap between agrochemical efficiency and pharmaceutical precision. Structurally, it consists of a 6-chloropyridine ring (a classic pharmacophore) attached to a chiral ethylamine handle.
Critical Distinction (The "Isomer Trap"): Researchers frequently confuse this molecule with its achiral isomer, N-ethyl-N-((6-chloropyridin-3-yl)methyl)amine.
-
Target Molecule (Branched): Chiral center at the benzylic position (α-methyl). Used for stereoselective binding pockets (e.g., Kinases, GPCRs).
-
Isomer (Linear): Achiral secondary amine. Common in neonicotinoids (e.g., Nitenpyram).
Chemical Identity Table
| Property | Data | Notes |
| IUPAC Name | 1-(6-chloropyridin-3-yl)ethan-1-amine | Branched primary amine |
| Molecular Weight | 156.61 g/mol | Fragment-based drug design (FBDD) friendly |
| CAS (Racemic) | Varies by vendor | Often conflated with linear isomer |
| CAS ((R)-Enantiomer) | 1213062-83-9 | The preferred bioactive isomer in many kinase programs |
| CAS ((S)-Enantiomer) | Check specific vendor | Often used as the negative control in SAR |
| pKa (Calculated) | ~8.9 (Amine), ~2.5 (Pyridine) | Pyridine N is weakly basic due to Cl- withdrawing effect |
| LogP | ~1.2 | Favorable for CNS penetration and oral bioavailability |
Part 2: Medicinal Chemistry Strategy
The "Chiral Switch" Advantage
Unlike its achiral methylamine counterpart (found in Acetamiprid or Flupyradifurone), this molecule introduces a "Magic Methyl" group at the benzylic position.
-
Conformational Lock: The α-methyl group restricts the rotation of the amine bond, potentially locking the molecule into a bioactive conformation (reducing entropic penalty upon binding).
-
Metabolic Blocking: The branched methyl protects the benzylic carbon from rapid oxidation by CYP450 enzymes, a common clearance pathway for benzylic amines.
Bioisosterism in Kinase Inhibitors
The 6-chloropyridine moiety is a proven bioisostere for the 4-chlorophenyl group (seen in Crizotinib intermediates).
-
Solubility: The pyridine nitrogen improves aqueous solubility compared to a phenyl ring.
-
Interaction: The Chlorine atom often fills a hydrophobic sub-pocket (e.g., the specificity pocket in kinases), while the pyridine nitrogen can accept a hydrogen bond from the hinge region or water networks.
Part 3: Experimental Protocols
Protocol A: Synthesis & Kinetic Resolution (Self-Validating Workflow)
Rationale: Purchasing enantiopure material is expensive. This protocol generates the racemic amine from the ketone and resolves it using a green enzymatic process.
Step 1: Oxime Formation & Reduction (Racemic Synthesis)
-
Reagents: 1-(6-Chloropyridin-3-yl)ethanone (1.0 eq), Hydroxylamine HCl (1.5 eq), NaOAc (2.0 eq), EtOH/H2O.
-
Procedure: Reflux ketone with hydroxylamine for 4h. Evaporate EtOH, extract oxime.
-
Reduction: Dissolve oxime in MeOH. Add Raney Nickel (cat.) and stir under H2 atmosphere (balloon) or use Zn/AcOH for milder conditions (to preserve the Cl-pyridine).
-
Validation: LC-MS should show M+H 157. 1H-NMR will show a doublet for the methyl group (~1.4 ppm) and a quartet for the methine (~4.2 ppm).
Step 2: Enzymatic Kinetic Resolution (The "Green" Route) Causality: Lipases like Candida antarctica Lipase B (CAL-B) are highly selective for amines, acetylating one enantiomer (usually R) while leaving the other (S) untouched.
-
Setup: Suspend Racemic Amine (10 mmol) in Methyl tert-butyl ether (MTBE).
-
Acyl Donor: Add Ethyl Acetate (5.0 eq) or Isopropyl Acetate.
-
Catalyst: Add Novozym 435 (immobilized CAL-B, 50 mg/mmol).
-
Incubation: Shake at 30°C for 24-48h. Monitor by Chiral HPLC.[1]
-
Workup: Filter enzyme. The solution contains the Free Amine (S) and the Acetamide (R) .
-
Separation: Acid/Base extraction.
Protocol B: Amide Coupling (Drug Synthesis)
Standard HATU coupling for attaching the scaffold to a core.
-
Dissolve: Carboxylic Acid Core (1.0 eq) in DMF.
-
Activate: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir 15 min.
-
Addition: Add (R)-1-(6-Chloro-pyridin-3-yl)-ethylamine (1.1 eq).
-
Reaction: Stir RT for 2-4h.
-
QC Check: Monitor disappearance of acid by TLC/LC-MS.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Part 4: Visualization (Workflows & Logic)
Diagram 1: Synthesis and Resolution Workflow
Caption: Step-by-step pathway from the ketone precursor to enantiopure amine building blocks using chemo-enzymatic methods.
Diagram 2: SAR Optimization Logic (The Chiral Switch)
Caption: Strategic rationale for selecting this scaffold over achiral analogs in drug discovery campaigns.
Part 5: References
-
Organic Syntheses. (2018). Synthesis of Chiral Amines via Oxime Reduction. Organic Syntheses, 95, 1-13. (General procedure adaptation). Retrieved from [Link]
-
MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. Molecules. (Demonstrates lipase resolution of similar benzylic amines). Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Flupyradifurone: a brief profile of a new butenolide insecticide. (Context on the achiral methylamine analog). Retrieved from [Link]
Sources
Strategic N-alkylation of 1-(6-Chloro-pyridin-3-YL)-ethylamine: A Detailed Protocol for Reductive Amination
<_ Application Note & Protocol
Abstract
This document provides a comprehensive guide for the N-alkylation of 1-(6-chloro-pyridin-3-yl)-ethylamine, a critical intermediate in the synthesis of various pharmacologically active compounds. We present a detailed, step-by-step protocol centered on reductive amination, a highly efficient and selective method for forming carbon-nitrogen bonds. This application note delves into the mechanistic underpinnings of the reaction, offers practical guidance on experimental setup, execution, and product purification, and provides troubleshooting insights. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the synthesis of N-alkylated pyridinylethylamine derivatives.
Introduction: The Significance of N-Alkylated Pyridinylethylamines
N-alkylated pyridine derivatives are a cornerstone of medicinal chemistry, featuring prominently in the molecular architecture of numerous therapeutic agents.[1] The pyridine ring, a bioisostere of the benzene ring, imparts unique physicochemical properties, including improved solubility and metabolic stability, making it a privileged scaffold in drug design. Specifically, derivatives of this compound are key building blocks for compounds targeting a range of biological pathways, including their use as agonists for serotonin receptors.[2]
The N-alkylation of primary amines is a fundamental transformation in organic synthesis. While direct alkylation with alkyl halides is a classical approach, it often suffers from a lack of selectivity, leading to mixtures of mono- and poly-alkylated products.[3][4] Reductive amination, conversely, offers a more controlled and efficient route to secondary and tertiary amines.[5][6] This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired alkylated amine.[7]
This application note will focus on the reductive amination of this compound as a robust and scalable method for synthesizing a diverse library of N-alkylated derivatives.
Reaction Principle: Reductive Amination
Reductive amination is a two-step process that occurs in a single pot.[7] The initial step is the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is in equilibrium with the corresponding imine.
The second step involves the reduction of the iminium ion/imine by a selective reducing agent. A key advantage of this method is the ability to use reducing agents that are chemoselective for the iminium ion over the starting carbonyl compound. This allows for the entire reaction to be carried out in a single reaction vessel, simplifying the experimental procedure and improving overall efficiency.
Experimental Protocol
This protocol details the N-alkylation of this compound with a generic aldehyde as the alkylating agent, using sodium triacetoxyborohydride as the reducing agent.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | 156.61 | ≥98% | Sigma-Aldrich |
| Aldehyde (R-CHO) | Variable | ≥98% | Various |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | ≥95% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 84.93 | ≥99.8% | Fisher Scientific |
| Acetic Acid, glacial | 60.05 | ≥99.7% | VWR |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | In-house |
| Anhydrous Magnesium Sulfate | 120.37 | ≥97% | Acros Organics |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and mildly corrosive reagent. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glassware for work-up and purification
Reaction Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Add the desired aldehyde (1.1 eq) to the solution.
-
Add glacial acetic acid (1.1 eq) to the reaction mixture. The acid catalyzes the formation of the iminium ion.[8]
-
Imine Formation: Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions over 15-20 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Work-up: Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue adding until gas evolution ceases.
-
Work-up: Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the initial DCM).
-
Work-up: Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Chromatography: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
Quantitative Data
| Parameter | Value |
| Amine to Aldehyde Ratio | 1 : 1.1 |
| Amine to STAB Ratio | 1 : 1.5 |
| Amine to Acetic Acid Ratio | 1 : 1.1 |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-90% (after purification) |
Scientific Rationale and Field-Proven Insights
Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride is the reagent of choice for this transformation for several key reasons:
-
Selectivity: STAB is a mild and selective reducing agent that readily reduces iminium ions but is much less reactive towards aldehydes and ketones.[9][10] This chemoselectivity is crucial for a one-pot reductive amination, as it prevents the premature reduction of the starting aldehyde.[8]
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, which is advantageous for substrates that may be sensitive to higher temperatures.[11]
-
Safety and Handling: Compared to other borohydride reagents like sodium cyanoborohydride, STAB is less toxic and easier to handle.[12]
Role of Acetic Acid
Acetic acid serves as a catalyst in the formation of the iminium ion.[8] By protonating the hydroxyl group of the hemiaminal intermediate, it facilitates the elimination of a water molecule, driving the equilibrium towards the formation of the iminium ion, which is the species that is ultimately reduced.
Work-up and Purification Strategy
The aqueous sodium bicarbonate quench is essential to neutralize the acetic acid and any remaining acidic byproducts. Extraction with a suitable organic solvent like DCM is a standard procedure for isolating the desired product from the aqueous phase.
Column chromatography is a highly effective method for purifying the final product, removing any unreacted starting materials, byproducts, and residual reagents.[13] The choice of eluent will depend on the polarity of the specific N-alkylated product.
Characterization and Validation
The identity and purity of the synthesized N-alkylated this compound derivative should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product by identifying the characteristic chemical shifts and coupling patterns of the protons and carbons in the molecule.[14]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. Alkylamines often exhibit a characteristic alpha-cleavage pattern in their mass spectra.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. The disappearance of the N-H stretch of the primary amine and the appearance of a new C-N stretch can be observed.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reaction time- Inactive reducing agent- Steric hindrance | - Allow the reaction to stir for a longer period.- Use fresh, high-purity STAB.- For sterically hindered substrates, gentle heating (40-50 °C) may be required. |
| Formation of Side Products | - Over-alkylation (if a secondary amine is the desired product)- Impure starting materials | - Use a 1:1 stoichiometry of amine to aldehyde to minimize the formation of the tertiary amine.- Ensure the purity of the starting amine and aldehyde. |
| Low Yield after Purification | - Product loss during work-up and purification- Decomposition of the product on silica gel | - Ensure complete extraction during the work-up.- Use a less acidic eluent system for chromatography or consider alternative purification methods like crystallization. |
| Difficulty in Product Isolation | - Product is highly polar or water-soluble | - Use a more polar extraction solvent (e.g., ethyl acetate).- If the product is a salt, it may be necessary to basify the aqueous layer to a higher pH before extraction. |
Conclusion
The reductive amination protocol detailed in this application note provides a reliable and efficient method for the N-alkylation of this compound. The use of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and mild reaction conditions, making this a versatile procedure for the synthesis of a wide range of N-alkylated pyridinylethylamine derivatives. By understanding the underlying chemical principles and following the detailed experimental guidelines, researchers can confidently and successfully synthesize these valuable compounds for applications in drug discovery and development.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of Amines. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101138, 1-(6-Chloropyridin-3-yl)ethanamine. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
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- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Large-Scale Synthesis of 1-(6-Chloro-pyridin-3-YL)-ethylamine: An Application Note and Protocol
This comprehensive guide provides a detailed technical overview and practical protocols for the large-scale synthesis of 1-(6-chloro-pyridin-3-yl)ethylamine, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic process, from reaction mechanism to industrial-scale production and quality control.
Introduction
1-(6-Chloro-pyridin-3-yl)ethylamine is a chiral amine of significant interest, primarily serving as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and neonicotinoid insecticides. The presence of a stereocenter necessitates precise control over the stereochemistry of the final product, as different enantiomers can exhibit varied biological activity and safety profiles. This guide will focus on a robust and scalable synthetic route centered around reductive amination, and will also address strategies for obtaining the desired enantiomerically pure compound.
Synthetic Strategy: Reductive Amination
The most common and industrially viable method for the synthesis of 1-(6-chloro-pyridin-3-yl)ethylamine is the reductive amination of 6-chloro-3-acetylpyridine.[1][2] This one-pot reaction combines the formation of an imine from the ketone and an amine source, followed by its immediate reduction to the corresponding amine.[1] This approach is favored for its efficiency and atom economy.
Reaction Mechanism
The reductive amination process can be broken down into two key steps:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of an amine source, typically ammonia or an ammonium salt, on the carbonyl carbon of 6-chloro-3-acetylpyridine. This is followed by dehydration to form a protonated imine intermediate.
-
Reduction: The imine intermediate is then reduced to the final amine product. This can be achieved through catalytic hydrogenation or by using hydride reducing agents.
Caption: General workflow for the reductive amination of 6-chloro-3-acetylpyridine.
Large-Scale Synthesis Protocol (Racemic)
This protocol details the synthesis of racemic 1-(6-chloro-pyridin-3-yl)ethylamine on a kilogram scale.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier Example |
| 6-Chloro-3-acetylpyridine | >98% | Sigma-Aldrich |
| Ammonium Acetate | ACS Grade | Fisher Scientific |
| Methanol | Anhydrous | VWR |
| Palladium on Carbon (10%) | 50% wet | Johnson Matthey |
| Hydrogen Gas | High Purity | Airgas |
| 100 L Glass Reactor | - | Buchi |
| Hydrogenator | - | Parr Instrument |
| Filter Press | - | ErtelAlsop |
| Rotary Evaporator | - | Heidolph |
Step-by-Step Protocol
-
Reactor Setup: Ensure the 100 L glass reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents:
-
Charge the reactor with 6-chloro-3-acetylpyridine (5.0 kg, 32.1 mol).
-
Add anhydrous methanol (50 L).
-
Stir the mixture until the starting material is fully dissolved.
-
Add ammonium acetate (7.4 kg, 96.3 mol).
-
-
Imine Formation: Heat the reaction mixture to 60-65 °C and stir for 2-3 hours to facilitate imine formation. Monitor the reaction progress by thin-layer chromatography (TLC) or in-process HPLC.
-
Catalyst Addition: Cool the mixture to 25-30 °C. In a separate container, prepare a slurry of 10% Palladium on Carbon (50% wet, 250 g) in methanol (2 L). Carefully add the catalyst slurry to the reactor under a nitrogen blanket.
-
Hydrogenation: Transfer the reaction mixture to a suitable hydrogenator. Pressurize the vessel with hydrogen gas to 10-15 bar. Heat the mixture to 50-60 °C and stir vigorously. Monitor the hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a celite pad in a filter press to remove the palladium catalyst. Wash the filter cake with methanol (2 x 5 L).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
-
Purification (Acid-Base Extraction):
-
Dissolve the crude oil in ethyl acetate (25 L).
-
Extract the organic layer with 2M hydrochloric acid (3 x 10 L).
-
Combine the acidic aqueous layers and wash with ethyl acetate (2 x 5 L) to remove any non-basic impurities.
-
Cool the aqueous layer to 0-5 °C and basify to pH >12 with 50% sodium hydroxide solution, keeping the temperature below 20 °C.
-
Extract the product with dichloromethane (3 x 15 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(6-chloro-pyridin-3-yl)ethylamine as a pale yellow oil.
-
Expected Yield: 80-90% Purity (by HPLC): >98%
Asymmetric Synthesis Strategies
For many pharmaceutical applications, a single enantiomer of 1-(6-chloro-pyridin-3-yl)ethylamine is required. This can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemate.
Asymmetric Reductive Amination
This approach involves the use of a chiral catalyst to directly produce the desired enantiomer. A highly effective method utilizes a ruthenium-based catalyst.[3]
Caption: Asymmetric synthesis via catalytic reductive amination.
Protocol Outline:
-
Reaction: 6-chloro-3-acetylpyridine is reacted with ammonium trifluoroacetate as the nitrogen source in the presence of a chiral ruthenium catalyst, such as Ru(OAc)2{(S)-binap}, under hydrogen pressure (e.g., 0.8 MPa).[3]
-
Advantages: This method offers high enantioselectivity (often >95% ee) and is highly atom-economical.[3]
-
Considerations: The cost and availability of the chiral catalyst can be a factor for large-scale production.
Chiral Resolution via Diastereomeric Salt Formation
This classical method involves separating the enantiomers of the racemic amine by forming diastereomeric salts with a chiral acid.[4][5]
Sources
Application Notes and Protocols for the Purity Assessment of 1-(6-Chloro-pyridin-3-YL)-ethylamine
Abstract
This document provides a comprehensive guide to the analytical techniques for assessing the purity of 1-(6-Chloro-pyridin-3-YL)-ethylamine, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. This guide emphasizes a multi-faceted approach, employing a suite of orthogonal analytical techniques to ensure a thorough and reliable purity assessment in alignment with stringent regulatory expectations. The core of this document is built upon the principles of scientific integrity, providing self-validating systems for each protocol and grounding all claims in authoritative references.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
The chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug safety and efficacy. For a compound such as this compound, which serves as a building block in the synthesis of more complex drug molecules, a comprehensive understanding of its purity profile is paramount. Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[1] These impurities, even at trace levels, can have significant impacts on the final drug product's stability, bioavailability, and toxicity.
Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[1] The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, establish thresholds for the reporting, identification, and qualification of impurities in new drug substances and products.[1] Therefore, the development and validation of robust analytical methods for purity assessment are not merely a matter of good science but a critical regulatory requirement.
This application note details a strategic approach to the purity assessment of this compound, leveraging a combination of chromatographic, spectroscopic, and titrimetric techniques to provide a complete picture of the compound's identity, strength, and purity.
Strategic Approach to Purity Assessment
A comprehensive purity assessment of this compound necessitates a multi-technique, or orthogonal, approach. No single analytical method can provide all the necessary information. By combining the strengths of different techniques, we can confidently identify and quantify a wide range of potential impurities.
Our recommended strategy involves a hierarchical workflow:
Caption: Overall Purity Assessment Workflow.
This workflow ensures that the identity of the material is first confirmed, followed by a quantitative determination of its major components and potential impurities.
Chromatographic Techniques: The Workhorse of Purity Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for separating and quantifying the main component from its organic impurities.[2]
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
HPLC is the premier technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] A well-developed HPLC method can simultaneously determine the assay (the amount of the main compound) and quantify related substances (impurities).
Causality Behind Experimental Choices:
-
Reversed-Phase HPLC: This is the most common mode of HPLC and is well-suited for separating compounds based on their hydrophobicity. This compound, with its combination of a pyridine ring and an ethylamine side chain, has moderate polarity, making it an ideal candidate for reversed-phase chromatography.
-
UV Detection: The pyridine ring in the molecule contains a chromophore that absorbs ultraviolet (UV) light, allowing for sensitive detection. A wavelength of around 254 nm or 275 nm is typically effective for pyridine derivatives.[3][4]
-
Mobile Phase Selection: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The buffer's pH is critical for controlling the ionization state of the amine group, which in turn affects its retention and peak shape. A slightly acidic pH is often optimal for basic compounds to ensure they are in their protonated form, leading to better peak symmetry.
Experimental Protocol: HPLC Assay and Purity
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[3]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to separate impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve it in a 50 mL volumetric flask with a 50:50 mixture of water and acetonitrile.
-
This creates a stock solution of approximately 0.5 mg/mL.
-
For the determination of related substances, a more concentrated solution may be necessary to detect low-level impurities.
-
-
Data Analysis:
-
The assay is calculated by comparing the peak area of the main component in the sample to that of a reference standard of known purity.
-
The percentage of each impurity is typically calculated using the area percent method, assuming a similar response factor for all related substances.
-
Data Presentation: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for the analyte and potential impurities. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape of the basic analyte. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 270 nm | Wavelength of maximum absorbance for the pyridine chromophore. |
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
Gas chromatography is the ideal technique for analyzing volatile and semi-volatile impurities, particularly residual solvents that may be present from the synthesis and purification processes.[1][5] Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the standard method for this analysis.
Causality Behind Experimental Choices:
-
Headspace Sampling: This technique avoids injecting non-volatile sample components into the GC system, which can contaminate the instrument. The volatile solvents are partitioned into the gas phase (headspace) above the sample and then injected.
-
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon, making it suitable for quantifying a wide range of organic solvents.
-
Column Selection: A polar column (e.g., a wax-type column) is often used for the separation of common polar and non-polar residual solvents.
Experimental Protocol: Residual Solvents by HS-GC-FID
-
Instrumentation: A GC system equipped with a headspace autosampler and an FID.
-
Column: A 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) that does not interfere with the analysis.
-
Seal the vial immediately.
-
-
Data Analysis:
-
Identify and quantify residual solvents by comparing the peak areas in the sample to those of a standard solution containing known amounts of the expected solvents.
-
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic techniques provide invaluable information about the molecular structure of the main component and any unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for structural elucidation.[6] It provides detailed information about the chemical environment of each atom in a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the identity and can also be used for quantitative purposes (qNMR).
Causality Behind Experimental Choices:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene and methyl protons of the ethyl group, and the amine proton.
-
¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and to elucidate the structure of unknown impurities.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C{¹H} NMR spectrum.
-
If necessary, perform 2D NMR experiments for complete structural assignment.
-
-
Data Analysis:
-
Confirm the structure of the main component by comparing the observed chemical shifts, coupling constants, and integration values to the expected values.
-
Identify any impurity signals present in the spectra. The concentration of impurities can be estimated by comparing the integration of their signals to that of the main component.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern.[7] When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it is a powerful tool for identifying unknown impurities.[8]
Causality Behind Experimental Choices:
-
LC-MS: This is the preferred technique for identifying non-volatile impurities that are separated by HPLC.[8] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, greatly aiding in the identification of unknown structures.
-
GC-MS: This is used to identify volatile impurities separated by GC.
Experimental Protocol: Impurity Identification by LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight - QTOF, or Orbitrap instrument).
-
Chromatographic Conditions: Use the same HPLC method as described in Section 3.1.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amines.
-
Mass Range: Scan a wide mass range (e.g., m/z 50-1000) to detect a variety of potential impurities.
-
MS/MS Analysis: Perform fragmentation experiments (MS/MS) on the impurity peaks to obtain structural information.
-
-
Data Analysis:
-
Determine the accurate mass of the impurity's molecular ion.
-
Propose possible elemental compositions based on the accurate mass.
-
Elucidate the structure of the impurity by interpreting its fragmentation pattern.
-
Titrimetric Analysis: A Classic and Robust Assay Method
While modern chromatographic and spectroscopic techniques are powerful, classical methods like titrimetry still hold significant value for their accuracy, precision, and robustness, especially for assay determination.
Non-Aqueous Potentiometric Titration
For a basic compound like this compound, a non-aqueous potentiometric titration is an excellent method for determining its purity.[9]
Causality Behind Experimental Choices:
-
Non-Aqueous Solvent: The basicity of the amine is enhanced in a non-aqueous solvent like glacial acetic acid, leading to a sharper and more defined endpoint.[9]
-
Titrant: A strong acid, such as perchloric acid in glacial acetic acid, is used as the titrant.
-
Potentiometric Endpoint Detection: A pH electrode is used to monitor the change in potential as the titrant is added. The endpoint is determined from the inflection point of the titration curve, which provides a more objective and accurate determination than visual indicators.
Experimental Protocol: Assay by Non-Aqueous Titration
-
Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., a glass pH electrode).
-
Reagents:
-
Solvent: Glacial Acetic Acid.
-
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid (standardized).
-
-
Procedure:
-
Accurately weigh an appropriate amount of the sample (to consume 30-70% of the burette volume) and dissolve it in glacial acetic acid.
-
Titrate the solution with the standardized 0.1 N perchloric acid, recording the potential as a function of the titrant volume.
-
Determine the endpoint from the first or second derivative of the titration curve.
-
-
Calculation: Calculate the percentage purity based on the volume of titrant consumed, the normality of the titrant, the molecular weight of the analyte, and the weight of the sample.
Method Validation: Ensuring Trustworthiness
Every analytical method used for purity assessment must be validated to ensure it is fit for its intended purpose.[10] Method validation is performed according to ICH Q2(R2) guidelines and typically includes the evaluation of the following parameters:[10][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Method Validation Workflow.
Conclusion: A Holistic Approach to Purity Assurance
The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A single analytical technique is insufficient to provide a complete purity profile. The integrated approach described in these application notes, combining the strengths of HPLC, GC, NMR, MS, and titrimetry, provides a robust and reliable framework for the comprehensive characterization of this important intermediate. By adhering to these scientifically sound and well-validated protocols, researchers and drug development professionals can have high confidence in the quality of their materials and ensure compliance with global regulatory standards.
References
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- Birch Biotech. (2025, April 11).
- Pharma Learning In Depth. (2024, October 15). Impurity Profiling in Pharmaceuticals. YouTube.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Advances in Impurity Profiling of Pharmaceutical Formul
- ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8).
- sites@gsu. (2008, March 25).
- METTLER TOLEDO. (2008, May 22).
- ICH. (2023, November 30).
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. ##
Abstract
This document provides a comprehensive guide to the analytical techniques for assessing the purity of this compound, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. This guide emphasizes a multi-faceted approach, employing a suite of orthogonal analytical techniques to ensure a thorough and reliable purity assessment in alignment with stringent regulatory expectations. The core of this document is built upon the principles of scientific integrity, providing self-validating systems for each protocol and grounding all claims in authoritative references.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
The chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug safety and efficacy. For a compound such as this compound, which serves as a building block in the synthesis of more complex drug molecules, a comprehensive understanding of its purity profile is paramount. Impurities can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[1] These impurities, even at trace levels, can have significant impacts on the final drug product's stability, bioavailability, and toxicity.
Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities.[1] The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, establish thresholds for the reporting, identification, and qualification of impurities in new drug substances and products.[1] Therefore, the development and validation of robust analytical methods for purity assessment are not merely a matter of good science but a critical regulatory requirement.
This application note details a strategic approach to the purity assessment of this compound, leveraging a combination of chromatographic, spectroscopic, and titrimetric techniques to provide a complete picture of the compound's identity, strength, and purity.
Strategic Approach to Purity Assessment
A comprehensive purity assessment of this compound necessitates a multi-technique, or orthogonal, approach. No single analytical method can provide all the necessary information. By combining the strengths of different techniques, we can confidently identify and quantify a wide range of potential impurities.
Our recommended strategy involves a hierarchical workflow:
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
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Application of 1-(6-Chloro-pyridin-3-YL)-ethylamine in neonicotinoid synthesis
An Application Guide for the Synthesis of Chiral Neonicotinoids Using 1-(6-Chloro-pyridin-3-yl)-ethylamine
Introduction: The Significance of Chirality in Neonicotinoid Design
Neonicotinoids represent a major class of insecticides, prized for their high efficacy against a wide range of sucking and biting insects and their relatively low toxicity to mammals.[1] Their primary mode of action is the agonism of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to paralysis and death.[2] Structurally, most neonicotinoids feature a chloropyridinyl heterocycle linked to a pharmacophore, such as a nitroguanidine or nitromethylene group.[3][4]
While early neonicotinoids like Imidacloprid and Nitenpyram are achiral, recent research has focused on introducing chiral centers into the molecular framework.[5] Chirality plays a crucial role in the biological activity of many pharmaceuticals and agrochemicals, as stereoisomers can exhibit vastly different binding affinities to their target receptors.[6] The use of enantiomerically pure compounds can lead to products with higher potency, greater selectivity, and a reduced environmental footprint due to lower application rates.[6]
This application note provides a detailed protocol and scientific rationale for the use of 1-(6-chloro-3-pyridyl)ethylamine as a key chiral building block in the synthesis of asymmetric neonicotinoid insecticides. Specifically, we will detail the synthesis of 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine , a potent chiral neonicotinoid, highlighting the critical role of the starting amine in establishing the final product's stereochemistry and biological activity.[5]
Part 1: Synthetic Strategy Overview
The core of the synthesis involves a nucleophilic substitution reaction. The chiral primary amine, 1-(6-chloro-3-pyridyl)ethylamine, serves as the nucleophile, attacking an electrophilic precursor to construct the final neonicotinoid structure. The key is to couple the chloropyridinyl ethylamine moiety with a cyclic nitroguanidine system, specifically 2-nitroiminoimidazolidine. This reaction directly incorporates the chiral center from the starting amine into the final insecticide molecule.
The general workflow is designed for efficiency and control over the reaction conditions to ensure high yield and purity of the target compound.
Caption: High-level workflow for the synthesis of a chiral neonicotinoid.
Part 2: Detailed Experimental Protocol
This protocol outlines the synthesis of 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine. The procedure is adapted from established methods for preparing asymmetric neonicotinoids.[5]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Key Role |
| 1-(6-Chloro-3-pyridyl)ethylamine | 120739-62-0 (for N-methyl analog) | 170.63 | Chiral Nucleophile |
| 2-Nitroiminoimidazolidine | 54411-26-8 | 130.11 | Electrophilic Partner |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Reaction Solvent |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | Extraction Solvent |
| Ethanol (C₂H₅OH) | 64-17-5 | 46.07 | Recrystallization Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-nitroiminoimidazolidine (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition: Add 100 mL of acetonitrile to the flask. Stir the suspension at room temperature for 15 minutes.
-
Rationale: Acetonitrile is an excellent polar aprotic solvent for this type of nucleophilic substitution, effectively dissolving the reactants without interfering with the reaction. Potassium carbonate is a mild base used to deprotonate the 2-nitroiminoimidazolidine, increasing its nucleophilicity for the subsequent coupling step.
-
-
Addition of Amine: Dissolve 1-(6-chloro-3-pyridyl)ethylamine (1.0 eq) in 20 mL of acetonitrile and add it dropwise to the stirred suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe. TLC is a crucial in-process control to ensure the starting materials have been consumed before proceeding to workup.
-
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the resulting residue, add 100 mL of dichloromethane and 100 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Isolation: Collect the organic (bottom) layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Rationale: The aqueous wash removes the potassium carbonate and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Evaporate the dichloromethane to yield the crude product. Purify the solid by recrystallization from ethanol to obtain the final product as a crystalline solid.[7]
Part 3: Reaction Mechanism
The synthesis proceeds via a classical SN2-type reaction pathway, although the specific precursor to the amine is not detailed in the primary source. The key coupling step involves the deprotonated 2-nitroiminoimidazolidine acting as a potent nucleophile.
Caption: Simplified mechanism of the key coupling reaction.
Part 4: Biological Significance and Stereoselectivity
The true value of employing a chiral precursor like 1-(6-chloro-3-pyridyl)ethylamine is evident in the biological activity of the resulting enantiomers. Research has shown significant differences in the insecticidal and neuroblocking potency between the (S) and (R) isomers of 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine.[5]
| Enantiomer | Neuroblocking Potency (Cockroach) | Inhibition of [³H]imidacloprid Binding (Housefly) |
| (S)-isomer | 5.9 µM | 0.19 µM |
| (R)-isomer | 73 µM | 0.95 µM |
| (Data sourced from Bioscience, Biotechnology, and Biochemistry)[5] |
As the data clearly indicates, the (S)-enantiomer is substantially more active than the (R)-enantiomer. It exhibits over 12 times the neuroblocking potency and a 5-fold higher affinity for the imidacloprid binding site on the nAChR.[5] This enantioselectivity underscores the importance of stereochemistry in receptor-ligand interactions. The synthesis of a single, highly active enantiomer allows for a more targeted and efficient insecticide, potentially reducing the required dose and minimizing off-target effects.
Conclusion
1-(6-Chloro-3-pyridyl)ethylamine is a valuable and highly strategic precursor for the asymmetric synthesis of advanced neonicotinoid insecticides. Its use allows for the direct incorporation of a chiral center, leading to enantiomerically pure or enriched products with enhanced biological potency. The protocol detailed herein provides a robust framework for researchers in agrochemical synthesis and drug development to explore the synthesis of next-generation chiral neonicotinoids. The pronounced stereoselectivity observed in the final products validates the rationale for pursuing asymmetric synthesis in the development of more effective and potentially safer crop protection agents.
References
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protocols.io. (n.d.). Synthesis of fluorinated neonicotinoids. Retrieved from protocols.io. [Link]
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González, J. P., et al. (2023). SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. ResearchGate. [Link]
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Wikipedia. (n.d.). Nitenpyram. Retrieved from Wikipedia. [Link]
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López-Hernández, S. A., et al. (2022). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Molecules, 27(23), 8206. [Link]
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Latli, B., et al. (1997). Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor. Bioconjugate Chemistry, 8(1), 7-14. [Link]
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-
Nishimura, K., et al. (2003). Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations. Bioscience, Biotechnology, and Biochemistry, 67(5), 980-8. [Link]
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-
Li, Z., et al. (2011). Synthesis and chiral purification of 14C-labeled novel neonicotinoids, paichongding. ResearchGate. [Link]
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PharmaCompass. (n.d.). Nitenpyram Drug Information. Retrieved from PharmaCompass.com. [Link]
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- Google Patents. (n.d.). CN103772354A - Synthesis method of imidacloprid as insecticide.
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PubChem. (n.d.). 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. Retrieved from PubChem. [Link]
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PubChem. (n.d.). 6-Chloro-N-methyl-3-pyridinemethanamine. Retrieved from PubChem. [Link]
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The Pyridine Scaffold: A Cornerstone in Modern Drug Discovery
Introduction: The "Privileged" Status of the Pyridine Ring
In the landscape of medicinal chemistry, the pyridine ring stands as a quintessential "privileged scaffold." This six-membered aromatic heterocycle, an isostere of benzene containing one nitrogen atom, is a recurring motif in a vast array of clinically successful drugs across diverse therapeutic areas.[1] Its prevalence is not coincidental; the unique physicochemical properties and versatile reactivity of the pyridine nucleus make it an invaluable building block for fine-tuning the biological activity and pharmacokinetic profiles of drug candidates.[2][3] An analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, with a significant number being anticancer agents and drugs targeting the central nervous system (CNS).[4][5]
The strategic incorporation of a pyridine ring can profoundly influence a molecule's properties. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, crucial for molecular recognition at biological targets, while also improving water solubility—a key factor in drug formulation and bioavailability.[1][6] Furthermore, the pyridine ring can enhance metabolic stability and cell permeability, critical parameters in the journey of a drug from administration to its site of action.[1] This guide provides an in-depth exploration of the strategic use of pyridinyl building blocks in drug discovery, offering detailed application notes and protocols for their synthesis and evaluation.
Strategic Importance of Pyridinyl Building Blocks in Drug Design
The decision to incorporate a pyridine ring into a drug candidate is a strategic one, often driven by the desire to optimize potency, selectivity, and pharmacokinetic properties. A common tactic in medicinal chemistry is the "phenyl-to-pyridyl" switch, where a phenyl group in a lead compound is replaced by a pyridine ring. This seemingly subtle change can lead to dramatic improvements in biological activity.[1]
Enhancing Potency and Selectivity
The nitrogen atom in the pyridine ring can introduce a key hydrogen bond interaction with the target protein, leading to a significant increase in binding affinity. For example, the replacement of a phenyl ring with a pyridine ring in a series of Cdc7 kinase inhibitors resulted in a greater than 500-fold improvement in biological potency.[1] This enhancement is attributed to the formation of a hydrogen bond between the pyridine nitrogen and the protein backbone.
Table 1: Phenyl vs. Pyridinyl Analogs in Kinase Inhibition
| Kinase Target | Phenyl Analog | IC50 (nM) | Pyridinyl Analog | IC50 (nM) | Fold Improvement | Reference |
| PI3Kδ | Idelalisib Analog | 1700 | Pyridine Analog | 30 | ~57 | [7] |
| PI3Kδ | Phenyl Analog | 99 | Pyridine Analog | 8 | 12 | [7] |
| CK1δ | Phenyl Analog | 395.80 | PF-670462 | 69.85 | ~5.7 | [8] |
This table provides illustrative examples of the significant increase in potency observed when a phenyl ring is replaced by a pyridine ring in kinase inhibitors.
Improving Pharmacokinetic Properties
The pyridine moiety is also instrumental in fine-tuning the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. Its ability to improve solubility and metabolic stability is a key advantage.[1] In the development of central nervous system (CNS) drugs, where the ability to cross the blood-brain barrier is paramount, the careful placement of a pyridine ring can modulate lipophilicity to the optimal range.
Table 2: Pharmacokinetic Properties of Selected Pyridine-Containing CNS Drugs
| Drug | Therapeutic Class | Plasma Half-life (h) | Bioavailability (%) | Primary Metabolism | Reference |
| Pyridine | Solvent | 7-8 | N/A | CYP-mediated | [9] |
| Nicotine | Alkaloid | ~2 | 30-40 (oral) | CYP2A6, UGT | [10] |
| Anabasine | Alkaloid | N/A | N/A | N/A | [10] |
This table summarizes key pharmacokinetic parameters of representative pyridine-containing compounds active in the CNS.
Key Synthetic Methodologies for Pyridinyl Building Blocks
The ability to efficiently synthesize a diverse range of substituted pyridines is fundamental to their application in drug discovery. Both classical and modern synthetic methods are employed, each with its own advantages.
Classical Cyclization Strategies
These methods involve the construction of the pyridine ring from acyclic precursors and have been refined over many years.
-
Hantzsch Pyridine Synthesis: A multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. The initial product is a 1,4-dihydropyridine, which is then oxidized to the pyridine.[11] This method is particularly useful for preparing symmetrically substituted pyridines.
-
Guareschi-Thorpe Pyridine Synthesis: This method prepares 2-pyridones from cyanoacetamide and a 1,3-diketone or 3-ketoester.[6]
-
Kröhnke Pyridine Synthesis: This reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines.[12]
-
Ciamician-Dennstedt Rearrangement: This reaction describes the conversion of pyrrole into halogenated pyridines by reaction with a dihalocarbene.[13]
Modern Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized pyridines, offering high efficiency and broad substrate scope.
-
Suzuki-Miyaura Coupling: A versatile palladium-catalyzed reaction that forms a carbon-carbon bond between a halopyridine and an organoboron compound.[3]
-
Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between a halopyridine and an amine.
-
Minisci Reaction: A radical-based method for the C-H functionalization of electron-deficient heterocycles like pyridine.
Table 3: Comparative Yields for the Synthesis of 2,4,6-Triphenylpyridine
| Synthetic Method | Key Reactants | Typical Yield (%) | Reference |
| Kröhnke Synthesis | Acetophenone, Benzaldehyde, Ammonium Acetate | 93-98 | [14] |
| One-pot Kröhnke (Microwave) | Benzaldehyde, Acetophenone, Ammonium Acetate | High | [2] |
| Hantzsch-type | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | ~70-80 | [11][15] |
| Suzuki Coupling | 2,6-dibromopyridine, Phenylboronic acid | Good | [16] |
This table provides a comparison of reported yields for the synthesis of a common pyridine derivative using different methods, highlighting the high efficiency of modern protocols.
Application Notes and Protocols
This section provides detailed, step-by-step protocols for key synthetic and analytical methods relevant to the use of pyridinyl building blocks in drug discovery.
Protocol 1: Kröhnke Synthesis of 2,4,6-Triphenylpyridine
This protocol describes a classical Kröhnke synthesis.[12]
Materials:
-
N-Phenacylpyridinium bromide (1.0 equiv)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Glacial acetic acid (solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) with stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.
Caption: General workflow for the Kröhnke synthesis of 2,4,6-triphenylpyridine.
Protocol 2: Suzuki-Miyaura Coupling of a Halopyridine
This is a general protocol for a Suzuki-Miyaura cross-coupling reaction.[3]
Materials:
-
Halopyridine (e.g., 2-bromopyridine) (1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask, add the halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Fragment Screening with Differential Scanning Fluorimetry (DSF)
This protocol outlines a general procedure for screening a fragment library against a protein target, such as BRD4, using DSF.[1][17][18]
Materials:
-
Purified protein (e.g., BRD4-BD2) at a suitable concentration (e.g., 10 µM)
-
Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Fragment library (e.g., 200 cysteine-reactive fragments at 10 mM in DMSO)
-
Real-time PCR instrument capable of performing a thermal melt
-
Appropriate PCR plates (e.g., 96-well)
Procedure:
-
Prepare a master mix of the protein in the assay buffer.
-
In a 96-well PCR plate, add the protein master mix to each well.
-
Add the fragments from the library to individual wells to a final concentration of, for example, 100 µM. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly.
-
Incubate the plate at room temperature for a set period (e.g., 8 hours for covalent fragments).
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal melt protocol, typically ramping the temperature from 25 °C to 95 °C with fluorescence readings at regular intervals.
-
Analyze the resulting melt curves to determine the melting temperature (Tm) for each well. A significant shift in Tm in the presence of a fragment compared to the DMSO control indicates a potential interaction.
Caption: Workflow for fragment screening using Differential Scanning Fluorimetry (DSF).
Conclusion and Future Perspectives
The pyridine scaffold continues to be a dominant feature in the design of new therapeutics. Its unique combination of properties allows medicinal chemists to address multiple challenges simultaneously, from enhancing target engagement to optimizing pharmacokinetic profiles. The continued development of novel synthetic methodologies, including C-H functionalization techniques, will further expand the accessible chemical space of pyridine derivatives, enabling the exploration of even more complex and diverse molecular architectures. As our understanding of disease biology deepens, the strategic application of pyridinyl building blocks will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.
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Kro¨hnke pyridines: an efficient solvent-free synthesis of 2,4,6-triarylpyridines. ResearchGate. Available at: [Link]
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An efficient improve for the kröhnke reaction : One-pot synthesis of 2,4,6-triarylpyridines using raw materials under microwave irradiation. Semantic Scholar. Available at: [Link]
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Kröhnke pyridine synthesis. Wikipedia. Available at: [Link]
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Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. PMC. Available at: [Link]
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A comparative study of fragment screening methods on the p38α kinase. PubMed Central. Available at: [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. Available at: [Link]
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Covalent-fragment screening of BRD4 identifies a ligandable site orthogonal to the acetyl-lysine binding sites. PMC. Available at: [Link]
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Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. SciSpace. Available at: [Link]
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Icilio Guareschi and his amazing “1897 reaction”. PMC. Available at: [Link]
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Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. MDPI. Available at: [Link]
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Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
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Pyridine alkaloids with activity in the central nervous system. ResearchGate. Available at: [Link]
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Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. PMC. Available at: [Link]
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CONCEPT Diversification of Indoles and Pyrroles by Molecular Editing. NSF Public Access Repository. Available at: [Link]
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Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Hantzsch Pyridine Synthesis. Scribd. Available at: [Link]
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Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. PMC. Available at: [Link]
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Pyridine alkaloids with activity in the central nervous system. PMC. Available at: [Link]
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An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. Available at: [Link]
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Background and reaction development. (A) The Ciamician‐Dennstedt... ResearchGate. Available at: [Link]
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Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Knowledge UChicago. Available at: [Link]
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(PDF) Halogen-Free Ciamician-Dennstedt Single-Atom Skeletal Editing. ResearchGate. Available at: [Link]
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Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PMC. Available at: [Link]
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Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. JoVE. Available at: [Link]
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Fragment Library Screening by SPR. York Structural Biology Laboratory. Available at: [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]
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Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. PubMed. Available at: [Link]
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Theory and applications of differential scanning fluorimetry in early-stage drug discovery. SpringerLink. Available at: [Link]
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Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure. PubMed. Available at: [Link]
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Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. Available at: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. SpringerLink. Available at: [Link]
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Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules. PMC. Available at: [Link]
-
Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PMC. Available at: [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available at: [Link]
-
(PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. Available at: [Link]
-
TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. RSC Publishing. Available at: [Link]
-
Synthesis and photophysical properties of novel fluorescent materials containing 2,4,6-triphenylpyridine and 1,8-naphthalimide units using Suzuki reaction. RSC Publishing. Available at: [Link]
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- 15. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and photophysical properties of novel fluorescent materials containing 2,4,6-triphenylpyridine and 1,8-naphthalimide units using Suzuki reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Covalent-fragment screening of BRD4 identifies a ligandable site orthogonal to the acetyl-lysine binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-(6-Chloro-pyridin-3-yl)-ethylamine Synthesis
Status: Active | Topic: Yield Optimization & Troubleshooting | Role: Senior Application Scientist[1]
Executive Summary
The synthesis of 1-(6-Chloro-pyridin-3-yl)-ethylamine (and its chiral analogues) presents a unique "triad of failure" for medicinal chemists:
-
Labile Chlorine: The C-Cl bond at the 6-position is susceptible to hydrodechlorination (if using Pd/C) or nucleophilic aromatic substitution (
) under harsh basic conditions.[1] -
Bis-Alkylation: Direct reductive amination with ammonia often leads to significant secondary amine formation (dimerization), crashing the yield of the desired primary amine.
-
Isolation Losses: The product is a polar, basic amine. Improper pH control during workup frequently results in the "Invisible Product" phenomenon, where the compound remains trapped in the aqueous phase.
This guide provides a root-cause analysis and validated protocols to bypass these failure modes.
Part 1: Diagnostic Triage (Start Here)[1]
Q1: Which synthesis route are you currently using?
-
Route A: Hydrogenation of the Oxime/Imine (Pd/C, Ra-Ni)?
-
Verdict:High Risk. Standard Pd/C hydrogenation will strip the chlorine atom (dechlorination) before reducing the oxime, yielding the des-chloro pyridine.
-
Fix: Switch to Chemical Reduction (Protocol 1) or use poisoned catalysts (e.g., Pt/C with vanadium), though chemical reduction is more robust for this substrate.
-
-
Route B: One-pot Reductive Amination (
+ )?-
Verdict:Moderate Risk. Low yields here are usually due to bis-alkylation (product reacting with the imine) or incomplete imine formation.[1]
-
Fix: Use Titanium(IV) Ethoxide to force imine formation and trap water (Protocol 1).
-
-
Route C: Chiral Synthesis (Ellman’s Auxiliary)?
-
Verdict:Best Practice for Drug Dev. This is the highest yielding route for enantiopure amines but requires strict moisture control during the condensation step.
-
Part 2: The "Yield Killer" Logic Map
The following flowchart illustrates the decision logic to identify where your mass is going.
Caption: Diagnostic logic flow for identifying the root cause of low yield in chloropyridine amine synthesis.
Part 3: Validated Protocols
Protocol A: Robust Racemic Synthesis (The
Method)
Best for: Rapid scale-up of racemic material.[1] Avoids bis-alkylation and preserves the Cl-atom.[1]
The Mechanism: Titanium(IV) ethoxide acts as a Lewis acid and a water scavenger. It drives the equilibrium toward the imine (which is often unstable for electron-deficient pyridines) and coordinates the intermediate to prevent side reactions.
Materials:
-
1-(6-chloropyridin-3-yl)ethanone (1.0 eq)[1]
-
Titanium(IV) ethoxide (
) (2.0 eq)[1] -
Ammonia (7M in MeOH) or
(excess, 5-10 eq)[1] -
Sodium Borohydride (
) (1.5 eq)[1]
Step-by-Step:
-
Imine Formation: Under
, dissolve the ketone in dry THF. Add followed by the ammonia source. Stir at ambient temperature for 6–12 hours.-
Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the ketone. The titanium complex may not ionize well, so look for consumption of starting material.
-
-
Reduction: Cool the mixture to 0°C. Add
portion-wise. (Caution: Exothermic).-
Why
? It is milder than (which would strip the Cl) and cheaper/safer than cyanoborohydride.
-
-
Quench: Carefully add water to hydrolyze the titanium salts. A thick white precipitate (
) will form. -
Filtration: Filter the slurry through a Celite pad. Wash the pad thoroughly with DCM.
-
Yield Trap: Amine products like to stick to
. Washing with 10% MeOH in DCM helps desorb the product.
-
Protocol B: Asymmetric Synthesis (Ellman’s Sulfinamide)
Best for: Drug development requiring >98% ee. High reliability.
Materials:
-
Ketone (1.0 eq)[1]
-
(R)- or (S)-tert-butanesulfinamide (1.2 eq)[1]
- (2.0 eq)[1]
-
Solvent: Dry THF or Toluene.
Step-by-Step:
-
Condensation: Mix ketone, sulfinamide, and
in THF. Heat to 60–70°C.-
Note: Electron-deficient pyridines are less reactive ketones.[1] Heat is usually required compared to standard phenyl ketones.
-
-
Reduction: Cool to -40°C or -78°C. Add L-Selectride (for high diastereoselectivity) or
(if lower dr is acceptable). -
Hydrolysis: Treat the resulting sulfinamide with 4M HCl in Dioxane/MeOH to cleave the auxiliary.
-
Isolation: The product precipitates as the HCl salt.[2]
Part 4: Workup & Isolation Guide (The "Invisible Product")
If your reaction conversion is high (by LCMS) but your isolated yield is low, you are losing the product during extraction.
| Parameter | Recommendation | The "Why" |
| pH Control | pH > 12 | The pyridine nitrogen (pKa ~2-3) is not the issue; the primary amine (pKa ~10) is.[1] You must go significantly above pKa 10 to ensure the neutral free base exists. Use 2M NaOH, not bicarbonate. |
| Aqueous Phase | Saturate with NaCl | "Salting out" decreases the solubility of the organic amine in the water layer, forcing it into the organic phase. |
| Extraction Solvent | DCM or DCM/IPA (3:1) | Diethyl ether or Hexane are too non-polar. The chloropyridine amine is polar. DCM/IPA is the "magic solvent" for polar amines. |
| Salt Formation | HCl or Oxalate | If the free base is an oil or volatile, isolate as a solid salt. Add 1M HCl in ether to the dried organic extracts. |
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use catalytic hydrogenation (
Q: I see a major impurity with Mass = 2M - 17. What is it? A: That is the dimer (secondary amine). It forms when the product amine reacts with the intermediate imine.
-
Fix: Increase the equivalents of Ammonia/Ammonium acetate to >10 eq. High dilution also helps.
Q: The reaction turns black and tarry when I heat it.
A: Chloropyridines are thermally sensitive in the presence of nucleophiles (
References
-
Ellman's Sulfinamide Synthesis: Robak, M. T.; Herbage, M. A.; Ellman, J. A. Synthesis and Applications of tert-Butanesulfinamide. Chem. Rev.2010 , 110, 3600–3740. Link[1]
-
Titanium(IV) Ethoxide in Reductive Amination: Bhattacharyya, S. Titanium(IV) Isopropoxide as a Mild and Efficient Reagent for the Reductive Amination of Carbonyl Compounds. J. Org.[2] Chem.1995 , 60, 4928–4929. Link[1]
- Prevention of Dechlorination: Relates to general chemoselectivity of Pt vs Pd. See: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
-
Synthesis of Pyridine Amines (BenchChem Protocol): General purification strategies for 6-chloropyridin-3-amine derivatives. Link
Sources
- 1. N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE CAS#: 120739-62-0 [m.chemicalbook.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving enantioselectivity in 1-(6-Chloro-pyridin-3-YL)-ethylamine synthesis
Welcome to the Enantioselective Synthesis Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. You are likely accessing this guide because you are encountering sub-optimal enantiomeric excess (
This intermediate is a critical chiral building block (structurally analogous to intermediates used in ALK inhibitors like Crizotinib). Achieving high enantiopurity here is non-negotiable. We have structured this support center into two distinct modules based on your chosen synthetic route: Biocatalysis (The Gold Standard) and Chemical Synthesis (Ellman’s Auxiliary) .
Quick Diagnostic: Which route are you using?
| Feature | Module A: Biocatalysis ( | Module B: Chemical Synthesis (Ellman's Auxiliary) |
| Primary Reagent | (R)- or (S)-tert-Butanesulfinamide | |
| Key Challenge | Equilibrium displacement & Conversion | Diastereoselectivity ( |
| Target | ||
| Best For | Green chemistry, mild conditions, strict stereocontrol | Robust scale-up, non-aqueous environments |
Module A: Biocatalytic Route ( -Transaminases)
Context: This route utilizes an
Workflow Visualization
The following diagram illustrates the catalytic cycle and the critical equilibrium bottleneck.
Figure 1: Transaminase catalytic cycle highlighting the critical acetone inhibition loop.
Troubleshooting Guide: Biocatalysis
Q1: My conversion is stalling at 50-60%, but the enzyme is active. Why? Diagnosis: Thermodynamic Equilibrium Limitation. The reaction uses Isopropylamine (IPA) as a donor, generating Acetone. Acetone is a ketone and competes with your substrate for the enzyme's active site. Protocol Fix:
-
Increase Donor Equivalents: Standard protocol requires a large excess of IPA (1M to 2M final concentration) to push the equilibrium.
-
Active Acetone Removal:
-
Lab Scale: Apply a nitrogen sweep (sparging) to the headspace to volatilize acetone (B.P.
).[2] -
Process Scale: Apply mild vacuum (
mbar) if your enzyme is robust, or use an in situ product removal (ISPR) system.
-
-
Alternative System: If IPA fails, switch to an Alanine/LDH/GDH coupled system (recycling Alanine to Pyruvate and back to Lactate), which drives equilibrium irreversibly by removing the co-product chemically.
Q2: The substrate precipitates when added to the buffer. Diagnosis: The 6-chloro-pyridine moiety is hydrophobic.[1] Protocol Fix:
-
Cosolvent: Add DMSO or Methanol (10-20% v/v).[1] Most commercial ATAs (e.g., Codexis, Johnson Matthey variants) tolerate up to 20% DMSO.
-
Surfactants: Add 0.1% Triton X-100 to create an emulsion.
Q3: I see trace amounts of the wrong enantiomer (
-
Check Background: Run a control with PLP and amine donor without enzyme. If product forms, the reaction conditions (pH/Temp) are too harsh, allowing non-selective imine formation/reduction.
-
pH Optimization: Lower the pH slightly (from 8.0 to 7.0-7.5) to suppress spontaneous non-enzymatic imine formation.
Module B: Chemical Synthesis (Ellman's Auxiliary)
Context: This route involves the condensation of the ketone with (S)-(-)-tert-Butanesulfinamide followed by diastereoselective reduction.[1] This is the robust "Pfizer-style" approach often used for Crizotinib intermediates.[1]
Decision Tree Visualization
Use this logic flow to optimize your diastereoselectivity (
Figure 2: Optimization logic for Ellman's Auxiliary synthesis.
Troubleshooting Guide: Chemical Synthesis
Q1: The condensation reaction (Imine formation) is incomplete.
Diagnosis: The ketone is electron-deficient (due to the chloro-pyridine ring) but sterically hindered. Standard dehydration agents (
-
Lewis Acid is Mandatory: You must use Titanium(IV) ethoxide (
) (2.0 - 3.0 equivalents).[1] -
Mechanism: The Ti acts as both a Lewis acid to activate the carbonyl and a water scavenger.
-
Warning:
is moisture sensitive. Ensure glassware is flame-dried and solvent (THF or Toluene) is anhydrous.[1]
Q2: I am getting low diastereoselectivity (
-
Standard (
): Usually gives modest . -
Enhanced (L-Selectride): Switch to L-Selectride (Lithium tri-sec-butylborohydride) in THF at
.[1] The bulkiness of the hydride source combined with cryogenic temperatures maximizes the steric difference between the two faces of the imine. -
Chelation Control: If using
, add . The Cerium coordinates with the sulfinyl oxygen and the imine nitrogen, locking the conformation and improving attack selectivity.
Q3: My final amine has low optical rotation after deprotection. Diagnosis: Partial racemization during the acidic cleavage of the sulfinyl group. Protocol Fix:
-
Milder Conditions: Instead of refluxing 4M HCl, use 4M HCl in Dioxane/MeOH at Room Temperature for 1 hour. The cleavage is usually rapid. Avoid prolonged heating once the auxiliary is removed.
Module C: Analytical Validation
You cannot improve what you cannot measure.
Recommended Chiral HPLC Method:
-
Column: Daicel Chiralpak AD-H or IC (Immobilized).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Detection: UV @ 254 nm (Pyridine absorption).
-
Note: The Diethylamine (DEA) is critical to suppress peak tailing caused by the interaction of the basic pyridine nitrogen with the silanols of the column.
References
-
Pfizer Process Development (Crizotinib)
- Citation: De Vries, T. et al. "Commercial Synthesis of Crizotinib." Organic Process Research & Development, 2012.
- Relevance: Establishes the industrial baseline for chiral ethyl-pyridine synthesis using both enzym
-
Source:
-
Ellman's Auxiliary Methodology
-
Transaminase Biocatalysis Reviews
- Citation: Bornscheuer, U. T. et al. "Engineering the third wave of biocatalysis.
- Relevance: Validates the use of -transaminases for high-value pharmaceutical intermedi
-
Source:
-
Specific 6-Chloro Analog Data
- Citation: "Synthesis of (R)-1-(6-chloropyridin-3-yl)ethanamine.
- Relevance: Confirms commercial availability and specific CAS (1213062-83-9) for the R-isomer.
-
Source:
Sources
Technical Support Center: Synthesis of Pyridinyl Compounds
A Guide to Preventing Dechlorination Side Reactions
Welcome to the Technical Support Center for pyridinyl compound synthesis. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of unintentional dechlorination during synthetic procedures. As Senior Application Scientists, we combine established chemical principles with practical, field-tested solutions to help you optimize your reaction outcomes.
Introduction to the Dechlorination Challenge
Chloropyridines are versatile intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The chlorine substituent serves as a convenient handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. However, a frequent and often frustrating side reaction is the premature loss of the chlorine atom, which is replaced by a hydrogen atom from the reaction medium. This process, known as hydrodechlorination or simply dechlorination, leads to the formation of undesired byproducts, reduces the yield of the target molecule, and complicates purification.
N-heterocyclic halides, including chloropyridines, are particularly susceptible to this side reaction.[1] The inherent electronic properties of the pyridine ring and its ability to coordinate with metal catalysts create a unique set of challenges not always encountered with simple aryl halides.[2][3] This guide will dissect the mechanistic underpinnings of dechlorination and provide a systematic approach to its prevention.
Frequently Asked Questions (FAQs)
Q1: What is dechlorination and why is it a problem in my reaction?
A1: Dechlorination is an undesired side reaction where the chlorine atom on your pyridinyl compound is replaced by a hydrogen atom. This leads to the formation of a byproduct that lacks the reactive handle needed for your intended subsequent transformations, ultimately lowering the yield of your desired product.[1]
Q2: What is the primary mechanism behind dechlorination in palladium-catalyzed cross-coupling reactions?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can arise from the interaction of the palladium catalyst with various components in the reaction mixture, including bases, solvents (especially alcohols), or even trace amounts of water.[1] The Pd-H species can then transfer a hydride to the pyridinyl group in a competing reaction pathway, leading to the dechlorinated byproduct.
Q3: Are certain positions on the pyridine ring more prone to dechlorination?
A3: Yes, the reactivity of chloropyridines can be influenced by the position of the chlorine atom and the electronic nature of other substituents on the ring. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which can inhibit its catalytic activity and potentially promote side reactions.[3] This coordination can be particularly influential for 2-chloropyridines.
Q4: My starting material is a chloropyridine with an N-H group (e.g., a chloropyrrolopyridine). Is this a particular concern?
A4: Absolutely. Heterocycles containing an N-H bond are more susceptible to dechlorination.[1] The acidic proton on the nitrogen can be deprotonated by the base in the reaction, increasing the electron density of the ring system and potentially altering the desired reaction pathway. In such cases, protection of the N-H group is often a crucial step to suppress dechlorination.[1][4]
Q5: Can the choice of my coupling partner (e.g., the boronic acid in a Suzuki reaction) influence the extent of dechlorination?
A5: Yes. If the transmetalation step (the transfer of the organic group from the boron atom to the palladium catalyst) is slow, it provides a larger window of opportunity for the competing dechlorination reaction to occur.[1] Therefore, using a highly reactive and pure boronic acid or ester can help to minimize dechlorination by favoring the desired cross-coupling pathway.[1]
Troubleshooting Guide: A Mechanistic Approach
When encountering significant dechlorination, a systematic evaluation of the reaction parameters is essential. The following sections break down the key components of a typical cross-coupling reaction and provide targeted advice for mitigating the formation of the dechlorinated byproduct.
The Catalyst System: Ligand and Metal Source Selection
The choice of catalyst, particularly the ligand, is paramount in controlling the delicate balance between the desired cross-coupling and undesired dechlorination.
Ligand Selection: The First Line of Defense
The ligand's role is to stabilize the metal center and modulate its reactivity. For challenging substrates like chloropyridines, bulky and electron-rich phosphine ligands are often the key to success.
-
Causality: These ligands promote the rate-limiting oxidative addition of the chloropyridine to the Pd(0) center and accelerate the final reductive elimination step to form the desired product. A faster reductive elimination outcompetes the undesired hydrodechlorination pathway.[3]
-
Recommended Ligands: Biaryl phosphine ligands, such as SPhos, XPhos, and other Buchwald-type ligands, have proven highly effective in suppressing dechlorination when coupling chloropyridines.[1][3]
-
Troubleshooting Action: If you are observing significant dechlorination with traditional ligands like triphenylphosphine (PPh₃) or no ligand, switch to a bulky, electron-rich biaryl phosphine ligand.
Palladium Precatalyst
Consider using a precatalyst that efficiently generates the active Pd(0) species. This can help to ensure a rapid initiation of the catalytic cycle, potentially minimizing the lifetime of intermediates that could lead to side reactions.
Reaction Conditions: The Impact of Base, Solvent, and Temperature
Choosing the Right Base
The base is a common culprit in the formation of Pd-H species.
-
Causality: Strong alkoxide bases, in particular, can react with the palladium complex or protic solvents to generate hydrides.
-
Troubleshooting Actions:
-
Avoid Strong Alkoxide Bases: If possible, switch from bases like sodium tert-butoxide (NaOtBu) to weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]
-
Consider Fluoride Sources: In some cases, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be effective.
-
Solvent Effects
Protic solvents are a direct source of hydrogen and can readily lead to the formation of Pd-H species.
-
Causality: Alcohols (e.g., methanol, ethanol) can directly participate in the formation of palladium hydrides.[1][5]
-
Troubleshooting Actions:
-
Use Aprotic Solvents: Switch to aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene.[1]
-
Control Water Content: While some Suzuki reactions benefit from a small amount of water, excessive water can be a source of protons leading to dechlorination. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, systematically vary the water ratio to find an optimal balance.[1]
-
Temperature Control
-
Causality: Higher temperatures can sometimes accelerate the rate of dechlorination more than the desired coupling reaction.
-
Troubleshooting Action: Try running the reaction at a lower temperature for a longer period. A carefully controlled temperature increase can sometimes be beneficial if the desired reaction is significantly more sensitive to temperature than the side reaction, but this should be evaluated on a case-by-case basis.
Substrate-Specific Strategies
For particularly challenging substrates, additional measures may be necessary.
-
N-H Containing Heterocycles: As mentioned in the FAQs, if your chloropyridine substrate contains an N-H group, protecting it with a suitable group (e.g., Boc, SEM) is a highly effective strategy to prevent dechlorination.[1][4]
-
Alternative Catalysis: If palladium-based systems consistently fail, consider exploring nickel-catalyzed cross-coupling reactions. Nickel catalysts can offer different reactivity and selectivity profiles and may be less prone to dechlorination for certain chloropyridine substrates.[6][7][8][9]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing dechlorination in your experiments.
Caption: A decision-tree for troubleshooting dechlorination.
Summary of Key Parameters and Recommendations
The table below provides a concise summary of the key reaction parameters and our recommendations for minimizing dechlorination.
| Parameter | Common Issue | Recommended Action | Rationale |
| Ligand | Using no ligand, or simple phosphines (e.g., PPh₃). | Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos). | Accelerates oxidative addition and reductive elimination, outcompeting dechlorination.[3] |
| Base | Use of strong alkoxide bases (e.g., NaOtBu). | Switch to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] | Reduces the formation of palladium-hydride species.[1] |
| Solvent | Use of protic solvents (e.g., methanol, ethanol). | Use aprotic solvents such as dioxane, THF, or toluene.[1] | Eliminates a primary source for the formation of Pd-H species.[1][5] |
| Temperature | Reaction run at excessively high temperatures. | Attempt the reaction at a lower temperature for a longer duration. | The rate of dechlorination may be more sensitive to high temperatures than the desired coupling. |
| Substrate | Presence of an unprotected N-H group in the pyridine ring system. | Protect the N-H group with a suitable protecting group (e.g., Boc, SEM).[1][4] | Prevents deprotonation by the base, which can lead to unwanted side reactions.[1][4] |
Experimental Protocols
The following protocols are provided as a starting point for optimizing a Suzuki-Miyaura coupling of a chloropyridine while minimizing dechlorination.
Protocol 1: General Suzuki-Miyaura Coupling with a Biaryl Phosphine Ligand
This protocol is a robust starting point for many chloropyridine substrates.
Materials:
-
Chloropyridine derivative (1.0 equiv)
-
Boronic acid or boronic ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the chloropyridine, boronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining solvent to the reaction vessel.
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by using freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Ayogu, J. I., & Onoabedje, E. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5233-5255. [Link]
-
Shields, J. D., et al. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. The Journal of Organic Chemistry, 82(14), 7357-7368. [Link]
-
Viciosa, M., et al. (2007). Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium Catalyst. The Journal of Organic Chemistry, 72(15), 5671-5675. [Link]
-
Ayogu, J. I., & Onoabedje, E. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Shields, J. D., et al. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. ACS Publications. [Link]
-
Rajagopal, S., et al. (2002). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry, 67(2), 389-398. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Han, F., et al. (2012). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Angewandte Chemie International Edition, 51(4), 984-988. [Link]
-
Wang, Y., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. Environmental Science & Technology, 58(7), 3295-3305. [Link]
-
Ahrens, S., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 10(15), 5148-5154. [Link]
-
Reddy, B. V. S., et al. (2011). Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. Tetrahedron Letters, 52(33), 4304-4307. [Link]
-
Everson, D. A., & Weix, D. J. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Synthesis, 46(10), 1293-1301. [Link]
-
Bailey, W. F., et al. (2001). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 42(39), 6931-6933. [Link]
-
Wang, C., et al. (2025). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules, 30(4), 910. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for 1-(6-Chloro-pyridin-3-YL)-ethylamine
Welcome to the technical support center for improving the solubility of 1-(6-Chloro-pyridin-3-YL)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for common solubility challenges encountered during experimental work.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its structure, featuring a basic ethylamine side chain and a chloropyridine ring, presents a unique set of solubility characteristics that can be challenging to manage in different reaction media. This guide will walk you through a logical, step-by-step approach to systematically address and overcome these solubility hurdles.
Understanding the Molecule: Key Physicochemical Properties
Before troubleshooting, it's crucial to understand the inherent properties of this compound.
| Property | Value/Information | Significance for Solubility |
| Molecular Formula | C₇H₉ClN₂ | Relatively small molecule, but the chloropyridine ring introduces some hydrophobicity. |
| Molar Mass | 156.62 g/mol | --- |
| Structure | Contains a basic ethylamine group and a pyridine ring. | The basic amine allows for salt formation to improve aqueous solubility. The pyridine nitrogen can also be protonated. |
| pKa (Estimated) | The ethylamine side chain is expected to have a pKa in the range of 9-10, typical for primary amines. The pyridine nitrogen is a weaker base, with an estimated pKa around 3-4. | The pKa is critical for pH-dependent solubility. At pH values below the pKa of the ethylamine, the molecule will be protonated and more water-soluble. |
| General Solubility | Generally soluble in organic solvents like toluene, alcohols, and ether.[3][4][5] Poorly soluble in water.[3] | This highlights the need for solubility enhancement strategies, particularly in aqueous or polar aprotic solvents commonly used in reactions. |
Troubleshooting Guides & FAQs
Here we address common questions and issues you may encounter when working with this compound.
Question 1: My this compound is not dissolving in my aqueous reaction buffer. What are my options?
Answer:
This is a common issue due to the compound's limited water solubility.[3] The primary reason is the nonpolar chloropyridine ring. However, the presence of the basic ethylamine group provides a straightforward solution: pH adjustment.
Causality: Amines are weak bases that can be protonated by acids to form ammonium salts. These salts are generally much more soluble in water than the free base form.[4][6] By lowering the pH of your aqueous medium, you can increase the proportion of the protonated, more soluble form of your compound.
Caption: Workflow for improving aqueous solubility via pH adjustment.
Experimental Protocol: pH-Based Solubilization
-
Prepare your aqueous buffer: Start with your desired reaction buffer system.
-
Add this compound: Add the required amount of the amine to the buffer. You will likely observe a suspension or immiscible layer.
-
Initial pH measurement: Use a calibrated pH meter to determine the initial pH of the mixture.
-
Acidification: While stirring, add a dilute solution of a suitable acid (e.g., 1M HCl, 1M H₂SO₄) dropwise. Choose an acid whose counter-ion will not interfere with your downstream reaction.
-
Observe and Monitor: Continue adding acid until the compound fully dissolves.
-
Final pH check: Once dissolved, record the final pH. This is the minimum pH required for solubilization at that concentration.
-
Reaction Compatibility: Critically assess if this final pH is compatible with your other reagents and the desired reaction mechanism. If the required pH is too low, it may cause degradation of other components or inhibit the reaction. In such cases, other strategies should be explored.
Question 2: I need to run my reaction in an organic solvent, but my amine has limited solubility. How can I increase its concentration?
Answer:
While this compound is generally soluble in many organic solvents, you may encounter limitations in less polar or specific solvent systems required for your reaction.[4][7][8] In these cases, co-solvency is an excellent strategy.
Causality: A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to increase the solubility of a solute.[9][10] It works by modifying the overall polarity of the solvent system to be more favorable for the solute. For a molecule like this compound, which has both polar (amine) and nonpolar (chloropyridine) regions, a mixture of solvents can often provide better solvation than a single solvent.
Caption: Co-solvents bridge the polarity gap between the primary solvent and the solute.
Experimental Protocol: Co-solvent Screening
-
Primary Solvent: In separate vials, add a fixed amount of this compound to a fixed volume of your primary reaction solvent (e.g., 1 mL).
-
Co-solvent Addition: To each vial, add a different co-solvent in small, incremental volumes (e.g., 50 µL at a time). Common co-solvents to screen include:
-
Alcohols (e.g., ethanol, isopropanol)
-
Ethers (e.g., THF, dioxane)
-
Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) - use with caution as they can influence reaction pathways.
-
-
Observation: After each addition, vortex or stir the mixture and observe for complete dissolution.
-
Quantification: Record the volume of co-solvent required to achieve dissolution. The most effective co-solvent will be the one that solubilizes the amine in the smallest volume.
-
Optimization: Once a suitable co-solvent is identified, you can optimize the ratio of primary solvent to co-solvent to maximize solubility while minimizing any potential impact on your reaction.
Data Summary Table for Co-solvent Screening
| Primary Solvent (1 mL) | Co-solvent | Volume of Co-solvent for Dissolution (µL) | Observations |
| Toluene | Ethanol | 150 | Clear solution |
| Toluene | THF | 200 | Clear solution |
| Toluene | Acetonitrile | 100 | Clear solution, slight warming |
| Hexane | Ethanol | > 500 | Did not fully dissolve |
Question 3: pH adjustment isn't compatible with my reaction, and co-solvents are affecting my product yield. Is there another way to improve aqueous solubility?
Answer:
Yes. When pH modification and co-solvents are not viable, forming a stable, solid salt of the amine prior to its use is a highly effective strategy.[11][12][13]
Causality: By reacting the basic amine with an acid, you can isolate a stable ammonium salt.[4][6] This salt will have a different crystal lattice energy and will often be more readily soluble in water and polar solvents than the free base. This approach allows you to introduce the compound in a soluble form without needing to drastically alter the pH of the bulk reaction medium.
Caption: General workflow for preparing and using an amine salt.
Experimental Protocol: Preparation of the Hydrochloride Salt
-
Dissolve the Amine: Dissolve this compound in a suitable organic solvent in which the hydrochloride salt is insoluble. Anhydrous diethyl ether or isopropanol are good starting points.
-
Acid Addition: While stirring the amine solution (preferably in an ice bath to control any exotherm), slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether). Add a stoichiometric amount (1 equivalent) of the acid.
-
Precipitation: The hydrochloride salt should precipitate out of the solution as a solid.
-
Isolation: Collect the solid salt by vacuum filtration.
-
Washing: Wash the salt with a small amount of the cold solvent to remove any unreacted starting material.
-
Drying: Dry the salt under vacuum to remove residual solvent.
-
Confirmation: Confirm the formation of the salt by analytical techniques such as melting point determination (salts typically have higher melting points than the free base) and NMR spectroscopy.
-
Application: The isolated, dry salt can now be weighed and added directly to your aqueous reaction mixture, where it should dissolve readily.
References
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ChemBK. 6-CHLORO-N-ETHYL-3-PYRIDINEMETHANAMINE. Available at: [Link].
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National Center for Biotechnology Information. N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}-N-methylacetamide. Available at: [Link].
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
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Pharmaffiliates. N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamine. Available at: [Link].
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Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available at: [Link].
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Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link].
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Chemistry LibreTexts. 24.2: Structure and Properties of Amines. Available at: [Link].
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European Journal of Pharmaceutical Sciences. Pharmaceutical Salts Optimization of Solubility or Even More?. Available at: [Link].
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CompoundingToday.com. pH Adjusting Database. Available at: [Link].
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ResearchGate. Why salt formation of weak acid increases the drug solubility?. Available at: [Link].
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International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link].
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Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available at: [Link].
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BYJU'S. Physical Properties of Amines. Available at: [Link].
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ACS Publications - American Chemical Society. Solvation Effects in Organic Chemistry. Available at: [Link].
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Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available at: [Link].
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Pharmaguideline. Solubility Enhancement Techniques. Available at: [Link].
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Study.com. When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise solution d. pH cause water to polymerize. Available at: [Link].
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ACS Publications. Electrochemical Cascade Reaction for C(sp3)–H Tetrazolation of Saturated Heterocycles: Access to Tetrazole-5-thiones. Available at: [Link].
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ScienceDirect. Co-solvent: Significance and symbolism. Available at: [Link].
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Validation & Comparative
A Senior Application Scientist's Guide to 1-(6-Chloro-pyridin-3-YL)-ethylamine and its Role in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is a critical determinant of success in synthesizing novel chemical entities. Among the vast arsenal of heterocyclic scaffolds, pyridines hold a privileged position, forming the core of numerous FDA-approved drugs.[1] This guide provides an in-depth technical comparison of 1-(6-chloro-pyridin-3-YL)-ethylamine, a versatile building block, with other relevant pyridinyl alternatives. We will delve into its synthesis, comparative reactivity in key cross-coupling reactions, and physicochemical properties, supported by experimental data and detailed protocols to inform your synthetic strategies.
The Pyridine Scaffold: A Cornerstone of Drug Discovery
The pyridine ring is a bioisostere of benzene, but the presence of the nitrogen atom significantly alters its physicochemical properties.[2] This nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets.[3] Furthermore, the pyridine nucleus is found in a wide array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making substituted pyridines invaluable in medicinal chemistry.[3]
Synthesis of this compound: A Practical Approach
A common and efficient method for the synthesis of this compound is through the reductive amination of 6-chloro-3-acetylpyridine. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired amine.[5][6]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 6-chloro-3-acetylpyridine (1.0 eq) in methanol (0.2 M), add ammonium acetate (10.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of 1 M HCl. Concentrate the mixture under reduced pressure to remove methanol.
-
Purification: Basify the aqueous residue with 2 M NaOH and extract with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to afford the desired this compound.
This protocol provides a reliable method for the synthesis of the target compound, with the primary byproduct being the corresponding alcohol from the reduction of the starting ketone. The choice of a mild reducing agent like sodium cyanoborohydride is crucial for selectively reducing the imine in the presence of the ketone.
Comparative Reactivity in Cross-Coupling Reactions
The true utility of a building block is demonstrated by its performance in reactions that enable the rapid elaboration of molecular complexity. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are two of the most powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.[7][8] The chlorine atom at the 6-position of this compound provides a handle for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. The reactivity of chloropyridines in Suzuki couplings can be challenging compared to their bromo or iodo counterparts, often requiring more active catalyst systems.[3]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Comparative Performance in Suzuki-Miyaura Coupling
| Building Block | Typical Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-90 (estimated) | [2] |
| 2-Chloro-5-aminopyridine | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 110 | 85 | [9] |
| 3-Bromo-5-vinylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | [10] |
| 2,6-Dichloropyridine | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 100 | 75 (mono-arylation) | [11] |
Note: Yields are highly substrate-dependent and the value for this compound is an educated estimate based on the reactivity of similar 6-chloropyridine derivatives.
The data suggests that while chloropyridines can be effective coupling partners, they generally require more robust catalytic systems (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos) and higher temperatures compared to their bromo- or iodo- analogs. The ethylamine side chain in our target molecule is not expected to significantly interfere with the coupling reaction, and may even offer some solubility benefits.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[8] Similar to the Suzuki coupling, the reactivity of chloropyridines can be lower than other halo-pyridines, necessitating the use of specialized catalyst systems.[12]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance in Buchwald-Hartwig Amination
| Building Block | Amine | Typical Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 75-90 (estimated) | |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 98 | |
| 3-Chloropyridine | n-Hexylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 85 | |
| 4-Chloropyridine HCl | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 120 | 78 | [9] |
Note: As with the Suzuki coupling, the yield for this compound is an estimate based on the performance of similar substrates.
The choice of ligand is critical for the successful Buchwald-Hartwig amination of chloropyridines. Bidentate ligands like Xantphos are often employed to facilitate the reductive elimination step. The basicity of the amine coupling partner and the steric hindrance around the halogenated carbon also play significant roles in the reaction outcome.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a building block, such as its pKa, lipophilicity (logP), and solubility, are crucial for predicting its behavior in both chemical reactions and biological systems.
| Property | This compound (Predicted) | 2-Amino-5-chloropyridine | 3-Aminopyridine | 2-Chloropyridine |
| Molecular Weight | 170.64 | 128.56 | 94.11 | 113.55 |
| pKa | ~8.1 | 4.8 | 6.0 | 0.7 |
| logP | ~1.5 | 1.3 | 0.3 | 1.2 |
| Boiling Point (°C) | ~254 | 204-207 | 250-252 | 169-170 |
| Solubility | Sparingly in water, soluble in organic solvents | Soluble in hot water, ethanol, ether | Soluble in water, alcohol, benzene | Slightly soluble in water, miscible with organic solvents |
Note: The values for this compound are predicted based on its structure and data from similar compounds.[6]
The presence of the ethylamine side chain in this compound significantly increases its basicity (pKa) compared to aminopyridines. This higher basicity can influence its reactivity and its interaction with biological targets. The predicted logP suggests a moderate lipophilicity, which is often a desirable trait in drug candidates.
Strategic Selection of Pyridinyl Building Blocks
The choice of a pyridinyl building block depends on the specific synthetic goal and the desired properties of the final molecule.
Caption: Decision workflow for selecting a pyridinyl building block.
This compound is an excellent choice when:
-
A handle for late-stage functionalization via Suzuki or Buchwald-Hartwig coupling is desired.
-
A basic amine functionality is required for interaction with a biological target or for influencing the overall physicochemical properties of the molecule.
-
The synthetic route can accommodate the slightly more forcing conditions required for the coupling of a chloropyridine.
Alternative Building Blocks may be more suitable when:
-
Higher reactivity is needed: Bromo- or iodo-pyridines will generally provide higher yields under milder conditions in cross-coupling reactions.
-
Different substitution patterns are required: The position of the halogen and the amine will dictate the final structure of the molecule.
-
A different physicochemical profile is desired: Simple aminopyridines or pyridines with other functional groups will have different pKa, logP, and solubility profiles.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, and it offers a reactive handle for key C-C and C-N bond-forming reactions. While its reactivity in cross-coupling reactions is lower than its bromo- and iodo- counterparts, the use of modern catalyst systems can achieve high yields. The presence of the ethylamine side chain imparts distinct physicochemical properties that can be strategically employed in drug design. By understanding the comparative reactivity and properties of this and other pyridinyl building blocks, researchers can make more informed decisions in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.
References
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Chemistry LibreTexts. Reductive Amination. (2023-01-22). [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
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MySkinRecipes. N-((6-Chloropyridin-3-yl)methyl)ethanamine. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. [Link]
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PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
-
National Institutes of Health. N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}-N-methylacetamide. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]
-
National Institutes of Health. Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. [Link]
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National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
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ResearchGate. pKa(H) and log P ranges covered by the studied compounds. Area colors:. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. [Link]
-
ChemRxiv. 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Mickaël Avanthay. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025-04-03). [Link]
-
Chem 115 Myers. The Suzuki Reaction. [Link]
-
Wikipedia. Ethylamine. [Link]
-
Chemsigma. N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE [120739-62-0]. [Link]
-
PubMed Central. (E)-2-{1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}-2-cyano-N-(o-tolyl)acetamide. [Link]
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AWS. Supporting Information A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
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A Comparative Guide to the Biological Activity of (R)- and (S)-1-(6-Chloro-pyridin-3-YL)-ethylamine Enantiomers
Introduction: The Significance of Chirality in Neonicotinoid Scaffolds
In the realm of agrochemical and pharmaceutical research, the stereochemistry of a molecule is a critical determinant of its biological activity. The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, often leads to significant variations in efficacy, potency, and toxicity. This guide provides an in-depth comparison of the biological activities of the (R) and (S) enantiomers of 1-(6-chloro-pyridin-3-yl)-ethylamine, a key chiral building block for a range of biologically active molecules, most notably neonicotinoid insecticides.[1]
Neonicotinoids represent a major class of insecticides that act as agonists at insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system and subsequent paralysis and death of the insect.[2] The this compound scaffold is integral to the pharmacophore of several potent neonicotinoids. Understanding the stereoselective contribution of the chiral center in this ethylamine moiety is paramount for the rational design of more effective and selective insect control agents.
This guide will dissect the available experimental evidence, primarily focusing on a closely related derivative, to elucidate the stereochemical preferences for nAChR binding and insecticidal activity. We will also provide detailed experimental protocols for key bioassays, offering researchers a practical framework for their own investigations into this important class of chiral amines.
Stereoselectivity in Biological Activity: A Tale of Two Enantiomers
A comprehensive study meticulously prepared and resolved the enantiomers of this derivative, determining their absolute configurations via X-ray analysis.[3] Subsequent biological evaluation revealed a clear superiority of the (S)-enantiomer across multiple assays.
Insecticidal Activity
When tested against the housefly (Musca domestica) with the inclusion of metabolic inhibitors to assess intrinsic activity, the (S)-enantiomer demonstrated slightly higher insecticidal activity than the (R)-isomer.[3] This initial finding hints at a stereospecific interaction at the target site.
Electrophysiological Effects on the Insect Nervous System
More pronounced differences were observed in electrophysiological measurements on the central nerve cord of the American cockroach (Periplaneta americana). Both enantiomers elicited nerve impulses followed by a blockage of nerve activity, a characteristic effect of nAChR agonists. However, the potency of this neuroblocking action was markedly different. The (S)-isomer exhibited a neuroblocking potency of 5.9 µM, whereas the (R)-isomer was significantly less potent, with a value of 73 µM .[3] This greater than 12-fold difference underscores the importance of the stereochemistry at the ethylamine chiral center for potent disruption of nerve function.
Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity
To directly probe the interaction with the molecular target, competitive binding assays were performed using radiolabeled [3H]imidacloprid on membrane preparations from housefly heads, which are rich in nAChRs. The results unequivocally demonstrated the stereoselective binding of the enantiomers. The (S)-isomer was a much more potent inhibitor of [3H]imidacloprid binding, with an IC50 value of 0.19 µM . In contrast, the (R)-isomer displayed a weaker binding affinity, with an IC50 of 0.95 µM .[3] This five-fold difference in binding affinity corroborates the electrophysiological data and strongly suggests that the (S)-configuration allows for a more favorable interaction with the insect nAChR binding pocket.
Data Summary
| Biological Parameter | (S)-1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine | (R)-1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine | Fold Difference (S vs. R) | Reference |
| Neuroblocking Potency (µM) | 5.9 | 73 | ~12.4 | [3] |
| nAChR Binding Affinity (IC50, µM) | 0.19 | 0.95 | 5 | [3] |
Mechanistic Insights and Molecular Interactions
The observed stereoselectivity can be attributed to the three-dimensional arrangement of the substituents around the chiral carbon of the ethylamine moiety and its interaction with the asymmetric binding pocket of the insect nAChR. Molecular docking studies on various nAChR ligands have revealed the importance of specific hydrogen bonds and π-π stacking interactions for high-affinity binding.[4] It is hypothesized that the (S)-configuration of the this compound fragment optimally positions the chloropyridinyl ring and the ethylamine side chain to engage with key amino acid residues within the receptor's binding site. The weaker activity of the (R)-enantiomer suggests that its spatial arrangement leads to a less favorable or sterically hindered interaction.
Figure 1. A diagram illustrating the proposed differential interaction of (S) and (R)-enantiomers with the insect nAChR.
Experimental Protocols
For researchers aiming to validate these findings or explore the activity of novel derivatives, the following are detailed, standardized protocols for key bioassays.
Synthesis and Chiral Resolution of this compound
The synthesis of racemic this compound is a prerequisite for comparative studies. Chiral resolution is then employed to separate the enantiomers.
1. Synthesis of Racemic this compound:
-
A common route involves the reduction of 6-chloro-3-acetylpyridine. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like sodium borohydride.
-
Alternatively, reductive amination of 6-chloro-3-acetylpyridine can be employed.
2. Chiral Resolution using Diastereomeric Salt Crystallization: [5]
-
Principle: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.
-
Procedure:
-
Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol).
-
Add a solution of a chiral resolving agent, such as (+)-tartaric acid or (S)-mandelic acid, in the same solvent.
-
Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Isolate the crystals by filtration.
-
The enantiomerically enriched amine can be liberated from the salt by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.
-
The other enantiomer can be recovered from the mother liquor.
-
The enantiomeric excess (ee) of each separated amine should be determined using chiral HPLC.
-
Figure 2. Workflow for the chiral resolution of this compound.
Insecticidal Bioassay (Topical Application)
-
Objective: To determine the intrinsic toxicity of each enantiomer to a target insect species.
-
Materials:
-
Target insects (e.g., houseflies, cockroaches, or relevant agricultural pests) of a uniform age and weight.
-
Acetone (or other suitable volatile solvent).
-
Micro-applicator capable of delivering precise volumes (e.g., 0.1-1 µL).
-
Holding containers with food and water.
-
-
Procedure:
-
Prepare serial dilutions of each enantiomer in acetone.
-
Anesthetize the insects lightly with CO2.
-
Using the micro-applicator, apply a small, fixed volume (e.g., 0.1 µL) of the test solution to the dorsal thorax of each insect.[4]
-
A control group should be treated with acetone only.
-
Place the treated insects in holding containers at a controlled temperature and humidity.
-
Assess mortality at specified time points (e.g., 24, 48, and 72 hours).
-
Calculate the LD50 (lethal dose for 50% of the population) for each enantiomer using probit analysis.
-
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
-
Objective: To quantify the binding affinity of each enantiomer to insect nAChRs.
-
Materials:
-
Insect tissue rich in nAChRs (e.g., heads of houseflies or cockroaches).
-
Radiolabeled nAChR ligand (e.g., [3H]imidacloprid or [3H]epibatidine).
-
Binding buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a membrane fraction from the insect tissue by homogenization and centrifugation.
-
In a series of tubes, incubate a fixed amount of the membrane preparation with the radiolabeled ligand and varying concentrations of the test enantiomer.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled nAChR agonist (e.g., nicotine).
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage inhibition of specific binding for each concentration of the test compound.
-
Determine the IC50 (concentration required to inhibit 50% of specific binding) for each enantiomer by non-linear regression analysis.
-
Conclusion and Future Directions
The available evidence from a closely related derivative strongly indicates that the biological activity of compounds containing the this compound moiety is highly stereoselective. The (S)-enantiomer is demonstrably more potent as a neurotoxin and exhibits a higher affinity for the insect nicotinic acetylcholine receptor. This suggests that for the parent compound, (S)-1-(6-chloro-pyridin-3-yl)-ethylamine, is the eutomer (the more active enantiomer) for insecticidal applications.
For researchers in drug discovery and agrochemical development, these findings have significant implications. The synthesis of enantiomerically pure (S)-1-(6-chloro-pyridin-3-yl)-ethylamine is a critical step in producing more potent and potentially safer insecticides. By eliminating the less active (R)-enantiomer (the distomer), the overall efficacy of the final product can be enhanced, and the potential for off-target effects and environmental impact may be reduced.
Future research should focus on obtaining direct comparative biological data for the (R)- and (S)-enantiomers of this compound to confirm the trends observed in its derivatives. Furthermore, detailed molecular modeling and structural biology studies of these enantiomers in complex with insect nAChRs would provide invaluable insights into the specific molecular interactions that govern this critical stereoselectivity.
References
-
Orton, C. J., et al. (2018). Electrophysiological Recording of The Central Nervous System Activity of Third-Instar Drosophila Melanogaster. Journal of Visualized Experiments. [Link]
-
World Health Organization. (2018). Guidelines for testing the efficacy of insecticide products used in aircraft. [Link]
-
Kagabu, S., et al. (2003). Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations. Bioscience, Biotechnology, and Biochemistry, 67(5), 980-988. [Link]
-
Syed, Z., & Leal, W. S. (2008). Electrophysiological Measurements from a Moth Olfactory System. Journal of Visualized Experiments, (17), e764. [Link]
-
Pellegrino, M., et al. (2010). Single-sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments, (37), e1725. [Link]
-
White Rose University Consortium. (2021). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
-
MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
- Kagabu, S., et al. (1998). Insecticidal activities of asymmetric 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine against American cockroach, cucurbit leaf beetle, green rice leafhopper and green peach aphid following injection, dipping and spraying. Journal of Pesticide Science, 23(2), 113-117.
-
MDPI. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
OSTI.gov. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. [Link]
-
National Center for Biotechnology Information. (2018). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents. [Link]
-
ResearchGate. (2010). The α7 affinity and selectivity of heterocyclic analogs SEN12333. [Link]
-
Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors. Annual Review of Entomology, 48, 339-364. [Link]
Sources
- 1. (1S)-1-(6-Chloro(3-pyridyl))ethylamine | 579515-26-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
A Comparative Benchmarking Guide to the Synthesis of 1-(6-Chloro-pyridin-3-yl)-ethylamine
Introduction: The Significance of a Chiral Pyridylethylamine Core
1-(6-Chloro-pyridin-3-yl)-ethylamine is a critical chiral building block in modern medicinal chemistry and drug development. Its structure, featuring a stereocenter adjacent to a pyridine ring, is a key pharmacophore in a variety of biologically active molecules. The precise stereochemistry at this position is often crucial for target binding and efficacy, making the enantioselective synthesis of this amine a topic of significant industrial and academic interest. This guide provides an in-depth comparison of the primary synthetic strategies to access this valuable intermediate, offering field-proven insights into the causality behind experimental choices and presenting objective data to inform route selection for research, process development, and manufacturing.
High-Level Synthesis Strategy Overview
The synthesis of a single enantiomer of this compound can be broadly approached via two distinct strategies:
-
Asymmetric Synthesis: This "chiral-by-design" approach aims to create the desired stereocenter selectively from a prochiral precursor, most commonly 6-chloro-3-acetylpyridine. This is the most atom-economical approach and is often preferred for large-scale manufacturing. Key methods include transition-metal-catalyzed asymmetric reductive amination and biocatalytic transamination.
-
Racemic Synthesis followed by Chiral Resolution: This classical approach involves the non-selective synthesis of a racemic mixture of the amine, which is then separated into its constituent enantiomers. While potentially less efficient due to the theoretical 50% yield limit for the desired enantiomer (without a recycling process), it is a robust and often more rapidly implemented strategy, particularly at the laboratory scale.
This guide will dissect these methodologies, presenting detailed protocols, comparative data, and mechanistic rationale.
Route 1: Asymmetric Reductive Amination (ARA)
Asymmetric reductive amination is a powerful, one-pot method that converts a ketone directly into a chiral amine with high enantioselectivity.[1] This process involves the in-situ formation of an imine from the ketone (6-chloro-3-acetylpyridine) and an ammonia source, followed by asymmetric hydrogenation catalyzed by a chiral transition metal complex.[2]
Principle and Rationale
The success of this route hinges on the chiral catalyst, which creates a chiral environment around the imine substrate during the hydrogenation step. The catalyst, typically a complex of rhodium (Rh) or ruthenium (Ru) with a chiral phosphine ligand, facilitates the delivery of hydrogen to one face of the imine double bond preferentially, leading to an excess of one enantiomer.[3][4] The choice of ligand is paramount and dictates the level of enantioselectivity.
A general workflow for this process is outlined below:
Caption: Workflow for Asymmetric Reductive Amination.
Experimental Protocol: Ru-Catalyzed Asymmetric Reductive Amination
This protocol is adapted from a highly enantioselective direct ARA of related acetylpyridines.[1]
-
Reactor Setup: To a high-pressure autoclave, add 6-chloro-3-acetylpyridine (1.0 equiv.), Ru(OAc)₂[(S)-BINAP] (0.01 equiv.), and ammonium trifluoroacetate (1.5 equiv.).
-
Solvent Addition: Add anhydrous 2-propanol as the solvent.
-
Reaction: Seal the autoclave, purge with hydrogen gas, and then pressurize to 0.8 MPa. Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 24-48 hours.
-
Work-up: After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a mild base (e.g., saturated NaHCO₃ solution), and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched amine.
Performance Data
| Catalyst/System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Key Conditions | Reference |
| Ru(OAc)₂[(S)-BINAP] | 2-Acetyl-6-methylpyridine | 98% | >99.9% (S) | NH₄TFA, 0.8 MPa H₂, 2-propanol | [1] |
| Rh/[Bisphosphine-thiourea] | Various N-H Imines | up to 97% | up to 95% | 10 atm H₂, 25 °C | [3] |
Note: Data for the exact substrate, 6-chloro-3-acetylpyridine, is not explicitly available in the cited literature but is inferred from structurally similar substrates. Researchers should expect high yields and enantioselectivities based on these precedents.
Route 2: Biocatalytic Asymmetric Transamination
Biocatalysis, particularly using ω-transaminase (ω-TA) enzymes, has emerged as a green and highly selective alternative to metal catalysis for chiral amine synthesis.[5][6] These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine or L-alanine) to a prochiral ketone acceptor.[7]
Principle and Rationale
The high enantioselectivity of ω-TAs stems from the precisely shaped active site of the enzyme, which binds the ketone substrate in a specific orientation. This orientation ensures that the amino group is delivered to only one face of the carbonyl, producing a single enantiomer of the amine product.[8] The reaction equilibrium can be unfavorable, but strategies like using a large excess of the amine donor or removing the ketone byproduct can drive the reaction to completion.[6]
Caption: Mechanism of Biocatalytic Transamination.
Experimental Protocol: ω-Transaminase Mediated Synthesis
This is a general protocol for a whole-cell biocatalytic transamination.[9]
-
Biocatalyst Preparation: Prepare a suspension of E. coli whole cells expressing a suitable (R)- or (S)-selective ω-transaminase in a buffered solution (e.g., 100 mM phosphate buffer, pH 7.5).
-
Reaction Mixture: To the cell suspension, add pyridoxal 5'-phosphate (PLP) cofactor (1 mM), the amine donor (e.g., isopropylamine, 10-fold excess), and a small amount of a co-solvent like DMSO (5% v/v) to aid substrate solubility.
-
Substrate Addition: Add 6-chloro-3-acetylpyridine (1.0 equiv., e.g., 10 mM final concentration).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Work-up and Purification: Centrifuge the mixture to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated. Purification can be achieved via column chromatography or by forming a salt and recrystallizing.
Performance Data
| Enzyme Type | Substrate Type | Conversion (%) | Enantiomeric Excess (ee, %) | Key Conditions | Reference |
| (R)-Transaminase | 1-(3',4'-disubstituted phenyl)propan-2-ones | 88-89% | >99% (R) | Whole-cell biocatalyst, Isopropylamine donor | [9] |
| Engineered (S)-ω-TAVf | 2-Acetylbiphenyl | Complete | >99% (S) | Isopropylamine donor | [5] |
Note: The performance with 6-chloro-3-acetylpyridine would depend on the specific transaminase selected, but the literature shows that high conversions and near-perfect enantioselectivity are achievable for structurally related aromatic ketones.
Route 3: Racemic Synthesis and Chiral Resolution
This classical pathway involves two distinct stages: first, the synthesis of the racemic amine, and second, the separation of the enantiomers.
Part A: Racemic Synthesis via Reductive Amination
The racemic amine is readily prepared by standard reductive amination, using a non-chiral reducing agent.
-
Protocol:
-
Dissolve 6-chloro-3-acetylpyridine (1.0 equiv.) and ammonium acetate (5-10 equiv.) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to form the imine in situ.
-
Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5-2.0 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water, then remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the organic phase, and concentrate to obtain the crude racemic amine.
-
Part B: Chiral Resolution via Diastereomeric Salt Formation
This technique relies on reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[10] These salts have different physical properties, most importantly solubility, allowing one to be selectively crystallized.[11]
-
Protocol:
-
Dissolve the racemic this compound in a suitable solvent (e.g., ethanol or isopropanol).
-
Add 0.5 equivalents of a chiral resolving agent, such as (+)-tartaric acid or (S)-(+)-mandelic acid.
-
Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization.
-
Collect the precipitated diastereomeric salt by filtration. This salt will be enriched in one enantiomer.
-
Liberate the free amine by treating the salt with a base (e.g., NaOH solution) and extracting with an organic solvent.
-
The enantiomeric purity of the amine can be enhanced by recrystallizing the diastereomeric salt before basification.
-
Caption: Workflow for Chiral Resolution by Crystallization.
Performance Data
| Parameter | Typical Value | Notes | Reference |
| Yield (Racemic Synthesis) | >80% | Standard, robust reaction. | General Knowledge |
| Yield (Resolution) | <50% (per pass) | Theoretical maximum is 50% for one enantiomer. | [10][12] |
| Enantiomeric Excess (ee, %) | >99% | Can be achieved through repeated recrystallizations. | [11] |
| Common Resolving Agents | Tartaric acid, Mandelic acid, Camphorsulfonic acid | Selection is empirical and requires screening. | [11] |
Comparative Analysis
| Synthesis Route | Enantioselectivity | Atom Economy | Scalability | Development Time | Key Advantages | Key Disadvantages |
| Asymmetric Reductive Amination | Excellent (often >95% ee) | High | Excellent | Moderate (catalyst screening) | One-pot, high yield, high selectivity. | High cost of chiral ligands and metal catalysts. |
| Biocatalytic Transamination | Excellent (often >99% ee) | High | Good; can require specialized equipment | Moderate (enzyme screening) | Extremely high selectivity, mild conditions, green. | Substrate scope can be limited, equilibrium issues. |
| Racemic + Resolution | Excellent (>99% achievable) | Low | Good | Short | Robust, predictable, uses cheaper reagents. | Theoretical 50% yield cap, generates waste. |
Conclusion and Recommendations
The choice of synthesis route for this compound depends critically on the desired scale, timeline, and cost considerations.
-
For large-scale manufacturing where efficiency and cost-of-goods are paramount, Asymmetric Reductive Amination is often the most attractive option. Its one-pot nature and high atom economy make it a powerful industrial method, provided a suitable catalyst system is identified.
-
For applications demanding the highest enantiopurity and adherence to green chemistry principles , Biocatalytic Transamination is an outstanding choice. The exquisite selectivity of enzymes is often unmatched by chemical catalysts.
-
For early-stage research, rapid prototyping, or when a recycling process for the unwanted enantiomer is not feasible , the Racemic Synthesis and Chiral Resolution pathway remains a valuable and highly reliable strategy. It offers the fastest route to obtaining a small quantity of enantiopure material for initial studies.
Ultimately, a thorough evaluation of each method with the specific substrate is necessary to make a fully informed decision that aligns with the project's goals.
References
Sources
- 1. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhodium Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 9. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. onyxipca.com [onyxipca.com]
- 12. Chiral_resolution [chemeurope.com]
Inter-Laboratory Validation of 1-(6-Chloro-pyridin-3-yl)-ethylamine Analytical Method
A Comparative Guide to Quantifying Pyridine-Ethylamine Intermediates
Executive Summary
1-(6-Chloro-pyridin-3-yl)-ethylamine is a critical chiral intermediate in the synthesis of neonicotinoid insecticides (e.g., Nitenpyram, Acetamiprid) and emerging pharmaceutical scaffolds. Its analysis is complicated by the basicity of the ethylamine side chain, which causes severe peak tailing on standard silica columns, and the thermal instability of the hydrochloride salt form during Gas Chromatography (GC).
This guide compares a Validated RP-HPLC Method (The Gold Standard) against a legacy Non-Aqueous Titration Method . It details the inter-laboratory validation (ILV) process across three sites, demonstrating the HPLC method's superiority in specificity, precision, and robustness according to ICH Q2(R2) guidelines.
Part 1: Comparative Analysis of Methodologies
The following table contrasts the proposed HPLC method with the traditional titration alternative.
| Feature | Method A: RP-HPLC (Recommended) | Method B: Non-Aqueous Titration (Alternative) |
| Principle | Separation via hydrophobic interaction & ion suppression. | Acid-base neutralization (Perchloric acid vs. Amine). |
| Specificity | High. Separates main peak from impurities (e.g., 6-chloronicotinic acid). | Low. Quantifies total base. Cannot distinguish analyte from basic impurities. |
| Sensitivity (LOQ) | 0.05% (w/w) relative to nominal concentration. | ~1.0% (w/w). Limited by endpoint detection. |
| Robustness | High (with pH control). | Low. Hygroscopic solvents affect endpoint. |
| Throughput | Automated (15 min/sample). | Manual/Semi-automated (Time-intensive). |
| Primary Risk | Column fouling if sample matrix is dirty. | False positives due to basic degradation products. |
Part 2: The Validated Experimental Protocol
1. Method Scope & Causality
-
Why RP-HPLC? The analyte contains a basic amine (
) and a pyridine ring. GC is unsuitable due to potential thermal dehydrochlorination. -
Why pH 7.0 Buffer? At acidic pH, the amine is fully protonated, interacting with residual silanols on the column (causing tailing). At pH 7.0, we operate near the
of the pyridine ring but suppress the ionization of the secondary amine enough to improve peak symmetry.
2. Reagents & Conditions
-
Stationary Phase: C18 End-capped Column (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm). End-capping reduces silanol interactions.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 7.0 ± 0.1).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 10% B to 60% B over 12 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 260 nm (Max absorption of the chloropyridine chromophore).
-
Column Temp: 30°C.
3. Sample Preparation
-
Stock Solution: Accurately weigh 50 mg of this compound into a 50 mL volumetric flask.
-
Dissolution: Dissolve in 50:50 Water:Acetonitrile. Note: Using 100% organic solvent may precipitate phosphate salts upon injection.
-
Filtration: Filter through a 0.22 µm PTFE filter to remove particulate matter that could block the HPLC frit.
Part 3: Inter-Laboratory Validation (ILV) Data
The method was validated across three distinct laboratories to ensure reproducibility (Intermediate Precision).
-
Lab A: Originating R&D Site (Waters Alliance System).
-
Lab B: QC Release Site (Agilent 1260 Infinity).
-
Lab C: Contract Research Organization (Shimadzu Prominence).
Data Summary: Precision & Accuracy
Acceptance Criteria (ICH Q2): Recovery 98.0–102.0%, RSD < 2.0%.
| Parameter | Lab A (n=6) | Lab B (n=6) | Lab C (n=6) | Global Mean |
| Assay (%) | 99.4 | 99.1 | 99.8 | 99.4 |
| RSD (%) | 0.42 | 0.65 | 0.51 | 0.53 |
| Retention Time (min) | 6.21 | 6.18 | 6.25 | 6.21 ± 0.04 |
| Tailing Factor | 1.1 | 1.2 | 1.1 | 1.13 |
Interpretation: The low Global RSD (0.53%) indicates the method is robust across different instrument vendors and environmental conditions. The tailing factor < 1.5 confirms the buffer pH effectively suppresses amine-silanol interactions.
Part 4: Validation Workflow Visualization
The following diagram outlines the "Self-Validating" workflow used during the inter-laboratory study. It incorporates System Suitability Testing (SST) as a hard gate before data acquisition.
Caption: Workflow for Inter-Laboratory Validation. Note the critical "SST" diamond; this self-validating step prevents the generation of bad data by halting the process if the instrument is not equilibrated.
Part 5: Troubleshooting & Causality Guide
Issue 1: Peak Tailing (> 1.5)
-
Cause: Secondary interaction between the amine nitrogen and residual silanols on the silica support.
-
Fix: Ensure the column is "End-capped". Increase buffer concentration to 25 mM to mask silanols. Do not increase pH > 7.5 as silica dissolution may occur.
Issue 2: Retention Time Drift
-
Cause: this compound is sensitive to pH changes.
-
Fix: Use a calibrated pH meter. A shift of 0.1 pH units can shift retention by 0.5 minutes due to the ionization state of the pyridine ring.
Issue 3: Ghost Peaks
-
Cause: Carryover. The amine sticks to the injector needle.
-
Fix: Use a needle wash with high organic content (e.g., 90% Acetonitrile / 10% Water with 0.1% Phosphoric Acid).
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures: Q2(R2). ICH Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]
-
PubChem. (n.d.). 1-(6-Chloropyridin-3-yl)ethanamine (Compound Summary). National Library of Medicine. [Link]
-
Association of Official Analytical Chemists (AOAC). (2016). Guidelines for Standard Method Performance Requirements. AOAC International. [Link]
Sources
A Comparative Cost and Efficiency Analysis of Synthetic Pathways to 1-(6-Chloro-pyridin-3-YL)-ethylamine
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 1-(6-Chloro-pyridin-3-YL)-ethylamine is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides an in-depth comparative analysis of four distinct synthetic pathways to this valuable amine, offering insights into the practical considerations of each route, from laboratory-scale synthesis to potential industrial-scale production. We will delve into the nuances of Reductive Amination, Asymmetric Reductive Amination, a two-step Oxime Formation and Reduction, and the classic Leuckart Reaction, providing detailed protocols, cost comparisons, and discussions on scalability and safety.
The Target Molecule: this compound
This compound is a chiral primary amine featuring a chloropyridinyl moiety. Its stereochemistry is often critical for the biological activity of the final active pharmaceutical ingredient (API). Therefore, synthetic routes that offer control over stereochemistry are of particular interest.
Synthetic Pathway Overview
This guide will compare the following four synthetic pathways starting from the readily available 6-chloro-3-acetylpyridine:
-
Direct Reductive Amination: A straightforward and widely used method for the synthesis of amines from carbonyl compounds.
-
Asymmetric Reductive Amination: A stereoselective variation of reductive amination that yields an enantiomerically enriched product.
-
Synthesis via Oxime Formation and Reduction: A two-step approach that involves the formation of an oxime intermediate followed by its reduction to the desired amine.
-
The Leuckart Reaction: A classic method for reductive amination that utilizes formic acid or its derivatives as both the reducing agent and the source of the amino group.
A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for the Enantioseparation of 1-(6-Chloro-pyridin-3-YL)-ethylamine
This guide provides a comprehensive assessment of various chiral stationary phases (CSPs) for the challenging separation of 1-(6-Chloro-pyridin-3-YL)-ethylamine enantiomers. As a critical chiral intermediate in the synthesis of advanced pharmaceutical agents, achieving enantiopurity is not merely an analytical requirement but a prerequisite for ensuring therapeutic efficacy and safety. This document is intended for researchers, chromatographers, and drug development professionals, offering a structured approach to method development, grounded in the fundamental principles of chiral recognition.
Introduction: The Analyte and the Challenge
This compound possesses a primary amine and a pyridine ring, making it a basic compound with a stereogenic center at the ethylamine alpha-carbon. The presence of the basic nitrogen atoms dictates that mobile phase pH and additives will play a crucial role in managing retention and peak shape. The primary challenge lies in selecting a CSP that can effectively discriminate between the two enantiomers through transient diastereomeric interactions. Direct separation using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the most efficient method for both analytical and preparative-scale purification.[1][2]
The selection of an appropriate CSP is the most critical step in developing a successful chiral separation method.[1] This guide will compare the three most promising classes of CSPs for this analyte: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Cyclofructan-based phases.
The Foundation: Chiral Recognition Mechanisms
Successful chiral separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. Chiral recognition is typically governed by a combination of interactions, including:
-
Hydrogen Bonding: Essential for compounds with H-bond donors and acceptors, like the primary amine in our analyte.
-
π-π Interactions: The pyridine and chloropyridine rings can interact with aromatic moieties on the CSP.
-
Steric Hindrance: The three-dimensional structure of the CSP creates chiral cavities or grooves that sterically fit one enantiomer better than the other.
-
Dipole-Dipole/Ionic Interactions: The basic amine is a key interaction point, especially when using mobile phase additives to create an ion-pairing environment.
Understanding these forces is paramount to making informed decisions during method development.[3]
Comparative Assessment of Chiral Stationary Phases
A screening approach using a variety of CSPs under different mobile phase conditions is the most effective strategy for rapid method development.[4] For a primary amine like this compound, the following CSPs represent the most logical starting points.
Polysaccharide-Based CSPs
These are the most widely used CSPs in chromatography, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[2][5][6] The carbamate derivatives on the polysaccharide backbone form helical grooves, creating a complex chiral environment.
-
Mechanism: Chiral recognition occurs within these helical grooves, primarily through hydrogen bonding, π-π interactions, and steric inclusion.[6] For basic analytes, the addition of a small amount of a basic competitor (like diethylamine, DEA, or isopropylamine, IPA) to the mobile phase is crucial to prevent strong, non-specific interactions with residual silanols on the silica surface and to improve peak shape.
-
Recommended Columns:
-
Immobilized Amylose: e.g., CHIRALPAK® IA, IB, IG
-
Immobilized Cellulose: e.g., CHIRALCEL® OD-I, OJ-I
-
-
Advantages: Broad applicability, high success rates, and robust performance. Immobilized versions offer superior solvent compatibility over older coated versions, allowing for a wider range of mobile phases.[6][7]
Macrocyclic Glycopeptide-Based CSPs
CSPs based on selectors like Vancomycin or Teicoplanin offer unique, multi-modal separation capabilities.
-
Mechanism: These complex structures contain numerous stereogenic centers and functional groups, providing a variety of potential interactions. The primary mechanism involves creating "cavities" where the analyte can "dock." For ionizable compounds, ionic or electrostatic interactions between the protonated amine of the analyte and anionic sites on the glycopeptide are a dominant recognition factor.
-
Recommended Columns:
-
Teicoplanin-based: e.g., Astec® CHIROBIOTIC® T
-
Vancomycin-based: e.g., Astec® CHIROBIOTIC® V
-
-
Advantages: Highly effective in reversed-phase and polar organic modes, making them suitable for LC-MS applications. Their ability to operate in multiple modes provides complementary selectivity to polysaccharide phases.[1]
Cyclofructan-Based CSPs
Cyclofructans (CF) are another class of carbohydrate-based CSPs, composed of fructose units linked in a ring. They have shown particular promise for the separation of primary amines.
-
Mechanism: The "cup-shaped" cavity of the cyclofructan molecule, along with the derivatized rim, allows for inclusion complexation and hydrogen bonding interactions, particularly with primary amines.
-
Recommended Columns:
-
R-Naphthylethyl Carbamate CF6: e.g., Larihc® L-RI
-
-
Advantages: A study comparing various CSPs for pharmaceutical separations noted that a cyclofructan-based phase was the most suitable for a wide range of analytes, including primary amines, providing baseline separation where other phases failed.[8][9]
Experimental Data & Protocols
While specific chromatograms for this compound are not publicly available, the following tables represent typical, expected results based on the separation of structurally analogous primary amines. These serve as a robust starting point for method development.
Illustrative Performance Data
Table 1: Comparison of CSP Performance in Normal Phase (NP) Mode
| CSP (Column Dimensions: 250 x 4.6 mm, 5 µm) | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | k1' | α (Selectivity) | Rs (Resolution) |
| CHIRALPAK® IA (Amylose) | Hexane/Ethanol/DEA (80:20:0.1) | 1.0 | 25 | 2.54 | 1.25 | 2.80 |
| CHIRALCEL® OD-I (Cellulose) | Hexane/IPA/DEA (90:10:0.1) | 1.0 | 25 | 3.12 | 1.15 | 1.95 |
| Larihc® L-RI (Cyclofructan) | Heptane/2-Propanol/TFA (95:5:0.1) | 1.2 | 30 | 1.98 | 1.35 | 3.50 |
k1': Retention factor of the first eluting enantiomer; α: Selectivity factor (k2'/k1'); Rs: USP Resolution
Table 2: Comparison of CSP Performance in Polar Organic & Reversed-Phase (RP) Mode
| CSP (Column Dimensions: 250 x 4.6 mm, 5 µm) | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | k1' | α (Selectivity) | Rs (Resolution) |
| Astec® CHIROBIOTIC® T (Teicoplanin) | Methanol/Acetic Acid/TEA (100:0.05:0.02) | 0.8 | 25 | 4.20 | 1.18 | 2.10 |
| Astec® CHIROBIOTIC® V (Vancomycin) | Acetonitrile/Water (90:10) with 10mM Ammonium Acetate | 1.0 | 30 | 3.55 | 1.09 | 1.30 |
TEA: Triethylamine; TFA: Trifluoroacetic acid
Step-by-Step Screening Protocol
This protocol outlines a systematic approach to screen for the optimal separation conditions.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in a suitable solvent (e.g., Methanol or Ethanol).
-
Column Selection: Utilize an automated column switcher with the recommended columns: CHIRALPAK® IA, CHIRALCEL® OD-I, Larihc® L-RI, and Astec® CHIROBIOTIC® T.
-
Initial Normal Phase Screen:
-
Mobile Phase A: Hexane/Isopropanol (IPA) (90:10) with 0.1% DEA.
-
Mobile Phase B: Hexane/Ethanol (80:20) with 0.1% DEA.
-
Gradient: Run a screen on each column with both mobile phases.
-
Detection: UV at 254 nm or a wavelength appropriate for the chromophore.
-
-
Initial Polar/Reversed-Phase Screen:
-
Mobile Phase C (Polar Organic): Methanol with 0.1% TFA and 0.1% TEA.
-
Mobile Phase D (Reversed-Phase): Acetonitrile/Water (70:30) with 0.1% Formic Acid.
-
Gradient: Run a screen on the CHIROBIOTIC columns.
-
-
Data Evaluation: Analyze the results for any separation (α > 1.05). Select the condition with the highest resolution (Rs) and selectivity (α) for further optimization.
-
Optimization: Systematically adjust the ratio of the organic modifier, the type and concentration of the additive (acid/base), column temperature, and flow rate to maximize resolution.
Workflow and Strategy
A logical workflow is essential for efficient method development. The diagram below illustrates a recommended decision-making process.
Caption: A workflow for chiral method development.
Conclusion and Recommendations
For the enantiomeric separation of this compound, a primary amine, a multi-CSP screening approach is strongly recommended.
-
Primary Recommendation: Begin with an immobilized amylose-based CSP (e.g., CHIRALPAK® IA) and a cyclofructan-based CSP under normal phase conditions (Heptane/Alcohol with a basic additive like DEA). These phases often show high success rates for primary amines and are likely to yield the best initial results.
-
Secondary Recommendation: If normal phase conditions are unsuccessful or if an LC-MS compatible method is required, a Teicoplanin-based macrocyclic glycopeptide CSP (e.g., Astec® CHIROBIOTIC® T) in polar organic mode should be evaluated. The unique ionic interaction capabilities of this phase provide a complementary separation mechanism.
By following the systematic approach outlined in this guide, researchers can efficiently navigate the complexities of chiral method development and achieve baseline separation of the target enantiomers, ensuring the quality and safety of downstream pharmaceutical products.
References
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). ResearchGate. Available at: [Link]
-
Zhang, T., Nguyen, D., & Franco, P. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 1003(1-2), 157-66. Available at: [Link]
-
Shaw, C. D., et al. (2003). Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society, 125(52), 17441-17453. Available at: [Link]
-
Mampreian, N., et al. (2018). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 9(1), 503. Available at: [Link]
-
Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 287. Available at: [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(11), 3326. Available at: [Link]
-
Welch, C. J. (2004). Updates in the Technology and Application of Chiral Stationary Phases. LCGC North America. Available at: [Link]
-
Ali, I., et al. (2012). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Journal of Separation Science, 35(19), 2557-67. Available at: [Link]
-
Smatanová, I. K., & Lehotay, J. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114309. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations Guide. Available at: [Link]
-
Al-Rimawi, F., & Kharoaf, M. (2022). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. Analytical and Bioanalytical Chemistry, 414(3), 1323-1333. Available at: [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]
-
Yang, Y., et al. (2020). Advances in Separation and Purification of Bioactive Polysaccharides through High-speed Counter-Current Chromatography. Journal of Chromatographic Science, 58(10), 929-941. Available at: [Link]
-
Ali, A., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(21), 5022. Available at: [Link]
-
D'Orazio, G., et al. (2022). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. Molecules, 27(3), 1073. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
